Nickel(2+) difluoride
Beschreibung
Significance of Nickel Fluoride (B91410) Compounds in Contemporary Materials Science
Nickel fluoride compounds play a crucial role in various advanced material applications, primarily due to their stability, electrochemical activity, and catalytic properties.
Passivation Layers and Corrosion Resistance: One of the most significant applications of nickel fluoride is its ability to form a passivating surface layer on nickel alloys, such as Monel, when exposed to hydrogen fluoride or elemental fluorine atamanchemicals.comic.ac.uk. This property makes nickel and its alloys among the few materials suitable for storing or transporting these highly reactive fluorine compounds, offering exceptional corrosion resistance in fluoridating environments atamanchemicals.comic.ac.uk. Research indicates that the formation of this passive NiF₂ layer involves the migration of fluorine through the bulk of the scale, which is crucial for corrosion resistance .
Catalysis and Chemical Synthesis: Nickel fluoride serves as a catalyst or catalyst precursor in various chemical processes. It is particularly valuable in the fluorination of hydrocarbons and in organic synthesis chemiis.com. NiF₂ can facilitate the substitution of hydrogen atoms with fluorine in organic compounds, which is important in the pharmaceutical industry, agrochemicals, and materials science for creating fluorinated molecules with unique chemical properties nanorh.com. For instance, it is used as a catalyst for the synthesis of chlorine pentafluoride atamanchemicals.com. Nickel-catalyzed defluorinative cross-coupling reactions are a powerful strategy for constructing fluorinated organic compounds, highlighting the role of nickel in C-F bond activation and functionalization acs.org. Recent advancements include nickel-catalyzed radical transfer strategies for the asymmetric hydrogenation and hydroalkylation of alkenyl fluorides, which are crucial for synthesizing high-value alkyl fluorides in drug development pku.edu.cn.
Other Applications: NiF₂ is also utilized in metal plating operations, as a metal cold sealing agent, in marking ink compositions for fluorescent lamps, and in the manufacture of varistors atamanchemicals.com. In the glass and ceramic industries, it imparts unique optical and structural properties to specialty glasses and ceramics chemiis.com.
Overview of Research Trajectories in Nickel Fluoride Chemistry
Current research in nickel fluoride chemistry is multifaceted, focusing on enhancing its properties and exploring new applications through various synthesis and characterization techniques.
Nanomaterial Synthesis and Characterization: A significant trajectory involves the synthesis and study of nickel fluoride in nanoparticle form. Methods like chemical precipitation, hydrothermal synthesis, and sol-gel processes are employed to create NiF₂ nanoparticles nanorh.com. These nanoparticles exhibit enhanced properties compared to bulk materials, driven by their increased surface area and reactivity nanorh.com. Detailed research findings indicate that NiF₂ nanoparticles can be fabricated as nanorod arrays via hydrothermal methods, involving the reaction of nickel foam with hydrofluoric acid in an ethanol-water solution at elevated temperatures .
Electrochemical Performance Enhancement: Researchers are actively investigating ways to improve the electrochemical performance of NiF₂ for energy storage. One notable finding is the enhancement of electrochemical properties under shock wave flow environments. For instance, NiF₂ nanomaterials subjected to 200 shocked conditions showed a significantly higher capacitance of 1770.5 F/g compared to ambient conditions, along with high energy density (88.52 Wh/kg) and power density (1499.8 W/kg) at 2 A/g current density um.edu.my. This suggests that shock wave impacts can positively influence the material's performance in supercapacitors um.edu.my.
Catalytic Mechanisms and Selectivity: Research continues into the mechanisms of nickel-catalyzed reactions involving fluorides. Studies focus on understanding how nickel complexes facilitate C-F bond formation and functionalization. For example, theoretical studies have investigated the formation of Ni(PR₃)(Aryl)F complexes in nickel-catalyzed decarbonylative C-C coupling of acyl fluorides, revealing insights into the reaction pathways and the role of ligands acs.org. Furthermore, research explores the role of fluorine atoms in controlling the productivity and microstructure in catalytic processes, such as ethylene (B1197577) polymerization, where ortho-fluorinated nickel(II) phenoxyiminato catalysts show higher activities acs.org. The involvement of Ni(IV) centers in aryl-fluoride bond-forming reductive elimination is also a subject of study, demonstrating that Ni(IV) σ-aryl fluoride complexes can participate in challenging C(sp²)-F bond formation nsf.gov.
Defect Chemistry and Corrosion Mechanisms: Investigations into the passivating NiF₂ layer include studying defect energies and identifying elements that modify the concentration of defects responsible for bulk transport ic.ac.uk. This research aims to design novel nickel alloys with improved mechanical strength and corrosion resistance in fluoridating environments ic.ac.uk. The influence of microstructural changes in nickel-based alloys on their corrosion resistance in molten fluoride salts at high temperatures (550–750 °C) is also being examined, revealing that the formation of secondary phases can lead to intergranular corrosion mdpi.com.
Spectroscopic and Computational Studies: Advanced spectroscopic techniques, such as ¹⁹F NMR, and computational methods, including ab initio molecular dynamics simulations and DFT calculations, are employed to understand the electronic structure, bonding, and reaction mechanisms of nickel fluoride complexes pku.edu.cnrsc.orgresearchgate.net. These studies help in accurately predicting ¹⁹F NMR chemical shifts and understanding non-covalent interactions like hydrogen and halogen bonding in nickel(II) fluoride complexes rsc.orgresearchgate.net.
Detailed Research Findings
Properties of Nickel Fluoride (NiF₂)
| Property | Value | Reference |
|---|---|---|
| Compound Formula | F₂Ni | americanelements.com |
| Molecular Weight | 96.69 g/mol | americanelements.comchemiis.com |
| Appearance | Yellow Crystalline Solid / Green Crystalline Powder | americanelements.comatamanchemicals.comchemiis.com |
| Melting Point | 1,474°C (2,685°F) / 1380°C (lit.) | americanelements.comchemicalbook.com |
| Boiling Point | 1,750°C (3,182°F) | americanelements.com |
| Density | 4.72 g/cm³ at 25 °C | americanelements.comchemicalbook.com |
| Solubility in H₂O | Water insoluble / Slightly soluble | americanelements.comatamanchemicals.comchemicalbook.comchemiis.com |
| Crystal Structure | Tetragonal rutile | atamanchemicals.comchemicalbook.comic.ac.uk |
| Ni-F Distances | 2.01 Å and 1.98 Å | chemicalbook.com |
Electrochemical Performance of NiF₂ Nanomaterials under Shock Wave Conditions
A study on nickel fluoride nanomaterials investigated their energy storage applications under shock wave flow environments. The results demonstrated a significant enhancement in electrochemical properties after exposure to shock conditions um.edu.my.
| Condition | Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Current Density (A/g) | Reference |
|---|---|---|---|---|---|
| Ambient Condition | Lower | Lower | Lower | - | um.edu.my |
| 200 Shocked Conditions | 1770.5 | 88.52 | 1499.8 | 2 | um.edu.my |
This data indicates that shock wave impacts can significantly enhance the electrochemical performance of NiF₂ materials, making them promising for advanced energy storage devices um.edu.my.
Structure
2D Structure
Eigenschaften
CAS-Nummer |
10028-18-9 |
|---|---|
Molekularformel |
F2Ni |
Molekulargewicht |
96.690 g/mol |
IUPAC-Name |
nickel(2+) difluoride |
InChI |
InChI=1S/2FH.Ni/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
DBJLJFTWODWSOF-UHFFFAOYSA-L |
Kanonische SMILES |
[F-].[F-].[Ni+2] |
Color/Form |
Yellowish to green tetragonal crystals (Rutile type) A light yellow colored powde |
Dichte |
4.72 |
melting_point |
Sublimes at 1000 °C |
Andere CAS-Nummern |
10028-18-9 |
Physikalische Beschreibung |
Yellow to green crystals, slightly soluble in water; [Merck Index] |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Löslichkeit |
Insoluble in ethanol and ethyl ether Insol in alcohol, ether 4 g/100 ml water @ 25 °C Sol in aq hydrogen fluoride; insol in anhydrous hydrogen fluoride |
Synonyme |
nickel fluoride |
Herkunft des Produkts |
United States |
Synthesis Methodologies for Nickel Fluoride Compounds
Solid-State Synthesis Routes for Discrete Nickel Fluorides
Solid-state synthesis provides a direct approach to producing various nickel fluoride (B91410) compounds. This method often involves high temperatures and the reaction of solid precursors to form the desired product.
The mixed-valence compound Ni₂F₅ can be synthesized through the thermal decomposition of rhombohedral nickel trifluoride (R-NiF₃). chem-soc.siresearchgate.net This process is typically carried out at temperatures ranging from 353 to 373 K. researchgate.net While the decomposition of R-NiF₃ begins slowly at 312 K, higher temperatures are employed to achieve a more practical rate of formation for Ni₂F₅. researchgate.net The starting material, R-NiF₃, is itself synthesized from the reaction of K₂NiF₆ and BF₃ in anhydrous hydrogen fluoride (aHF). researchgate.net The thermal decomposition of pure R-NiF₃ is considered the most effective method for producing high-purity Ni₂F₅. chem-soc.siresearchgate.net
Reaction Conditions for Thermal Decomposition of R-NiF₃
| Starting Material | Temperature (K) | Product | Reference |
|---|---|---|---|
| R-NiF₃ | 373 | Ni₂F₅ | chem-soc.si |
| R-NiF₃ | 353-373 | Ni₂F₅ | researchgate.net |
Alternative synthetic routes to Ni₂F₅ involve the reduction of R-NiF₃ using either elemental xenon (Xe) or xenon difluoride (XeF₂). chem-soc.siresearchgate.net
In the reaction with xenon, solid R-NiF₃ reacts with gaseous xenon at 293 K. The color of the solid changes from the black of R-NiF₃ to the red-brown of Ni₂F₅ over approximately 24 hours. chem-soc.si This reaction also produces xenon difluoride (XeF₂) as a byproduct, which can be removed by pumping at room temperature. chem-soc.si
The reaction of R-NiF₃ with solid XeF₂ is also conducted at 293 K and proceeds over several days. chem-soc.si The volatile byproducts, including unreacted XeF₂ and newly formed XeF₄, are removed under vacuum. chem-soc.si While these reduction methods are effective, they may yield a less crystalline product compared to thermal decomposition. researchgate.net
Summary of Reduction Reactions for R-NiF₃
| Reductant | Reaction Temperature (K) | Reaction Time | Key Observations | Product | Reference |
|---|---|---|---|---|---|
| Xenon (Xe) | 293 | ~24 hours | Color change from black to red-brown | Ni₂F₅, XeF₂ | chem-soc.si |
High-temperature solid-phase synthesis is a method used to prepare complex nickel fluorides such as potassium nickel aluminum hexafluoride (KNiAlF₆) nanosheets. rsc.org This technique involves heating a mixture of solid precursors to high temperatures to induce a reaction and form the desired crystalline product. rsc.orgresearchgate.net For the synthesis of KNiAlF₆ nanosheets, the reaction is carried out at 900 °C. rsc.orgresearchgate.net This process yields nanosheets with a cubic defect pyrochlore (B1171951) structure, having an average thickness of 60–70 nm. rsc.orgresearchgate.net
Reduction Reactions for Specific Nickel Fluoride Phases (e.g., R-NiF3 with Xenon or XeF2)
Electrochemical Synthesis and Deposition of Nickel Fluoride Films and Structures
Electrochemical methods offer a versatile approach for the synthesis and deposition of nickel fluoride films and structures, often directly onto a substrate.
The Simons Process is a significant industrial method for electrochemical fluorination (ECF) that utilizes nickel anodes in anhydrous hydrogen fluoride (aHF). chem-soc.sikobv.decore.ac.uk During this process, a reactive nickel fluoride film (NiₓFᵧ) forms on the surface of the anode. core.ac.uk This film is believed to be the active fluorinating agent. kobv.decore.ac.uk The formation of this film involves the oxidation of the nickel anode at cell potentials around 4.5-6.0 V. core.ac.uk Studies combining experimental data and density functional theory calculations suggest that a potential of +3.1 V is needed to oxidize surface Ni²⁺ to Ni³⁺, which aligns with the measured anodic peak at +3.57 V. nih.gov
It has been proposed for decades that the active species in the Simons process resides in a black film that forms on the anode. kobv.dersc.orgfu-berlin.de In situ X-ray absorption near-edge structure (XANES) investigations have been employed to study this film, revealing the presence of high-valent nickel centers. kobv.dersc.orgfu-berlin.de The formation of this NiₓFᵧ film, which may contain Ni³⁺ or even Ni⁴⁺ species, is a crucial step, as the fluorination of organic substrates can proceed even after the external potential is disconnected, indicating the film itself is a powerful fluorinating agent. core.ac.uk The initial passivating layer on the nickel anode is believed to be NiF₂. nih.gov
Nickel can be deposited onto silicon substrates through an immersion process in an aqueous solution containing nickel sulfate (B86663) (NiSO₄) and ammonium (B1175870) fluoride (NH₄F). ntu.edu.sg This method operates via displacement reactions at open circuit. ntu.edu.sg The presence of ammonium fluoride in the solution significantly promotes nickel nucleation, especially in the early stages of deposition. ntu.edu.sg
The process involves the gradual oxidation of silicon, which releases electrons for the reduction of nickel ions. ntu.edu.sg The fluoride ions in the solution etch away the silicon oxide that forms as an intermediate phase. ntu.edu.sg This continuous etching of the oxide layer prevents the process from being self-limiting, allowing for the formation of a nanoporous, sponge-like nickel film. ntu.edu.sg This technique has been used to deposit nickel on both blank and porous silicon substrates. ntu.edu.sgresearchgate.net
Immersion Deposition of Nickel in Fluoride-Containing Aqueous Solutions (e.g., on Silicon Substrates)
Gas-Phase and Thin Film Deposition Techniques
Atomic Layer Deposition (ALD) has been utilized to synthesize nickel fluoride (NiF₂) thin films. One studied process involves the use of Ni(thd)₂ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionato) and either tantalum pentoxide (TaF₅) or niobium pentoxide (NbF₅) as precursors. rsc.orgrsc.org Successful film growth has been observed when combining Ni(thd)₂ with NbF₅ or TaF₅. rsc.org
The deposition of NiF₂ using Ni(thd)₂ and NbF₅ has been investigated at temperatures between 210°C and 250°C. rsc.orgrsc.org X-ray diffraction (XRD) analysis confirmed the formation of tetragonal NiF₂. rsc.orgrsc.org However, a significant challenge in this process is the incorporation of impurities. Time-of-Flight Elastic Recoil Detection Analysis (ToF-ERDA) revealed considerable oxygen and hydrogen content in the films, reaching up to approximately 11 atomic percent. rsc.orgresearchgate.net This impurity issue persisted even when the films were capped in-situ with yttrium fluoride (YF₃), suggesting that the contaminants are incorporated during the deposition process itself. rsc.orgrsc.org
The growth per cycle (GPC) for the NiF₂ films was found to be approximately 0.67 Å at 210°C, decreasing to 0.53 Å at 250°C. rsc.org Despite the impurity challenges, NbF₅ has been identified as a promising fluoride precursor for ALD processes. rsc.orgresearchgate.net
Table 2: ALD Synthesis of NiF₂ Thin Films
| Parameter | Details | Source(s) |
| Nickel Precursor | Ni(thd)₂ | rsc.orgrsc.org |
| Fluoride Precursor | NbF₅ (or TaF₅) | rsc.orgrsc.org |
| Deposition Temperature | 210–250 °C | rsc.orgrsc.org |
| Resulting Phase | Tetragonal NiF₂ | rsc.orgrsc.org |
| Key Challenge | High oxygen and hydrogen impurity content (~11 at%) | rsc.orgresearchgate.net |
| Growth Per Cycle (GPC) | 0.67 Å at 210°C, decreasing to 0.53 Å at 250°C | rsc.org |
Chemical Vapor Deposition (CVD) presents a viable single-step method for producing fluorine-doped nickel oxide (NiO) films. acs.org This process can utilize fluorinated Ni(II) β-diketonate−diamine molecular precursors, which serve as a single source for both nickel and fluorine. acs.orgresearchgate.net The introduction of fluorine into the NiO lattice has been shown to result in a higher number of defects within the material. acs.orgcnr.it
Studies have demonstrated the preparation of NiO films on fluorine-doped tin oxide (FTO) coated glass substrates using nickel-acetylacetonate as a precursor at temperatures above 450°C. nih.gov These films, when prepared between 500-550°C, are transparent with a crystallite size ranging from 10 to 60 nm. nih.gov While this specific study does not focus on intentional fluorine doping from the precursor, it highlights the compatibility of NiO deposition with fluorine-containing substrates.
A more direct approach involves using precursors like Ni(tfa)₂TMEDA and Ni(fod)₂TMEDA in a water-vapor-assisted CVD process. acs.org This method allows for the direct incorporation of fluorine into the NiO film. The resulting F-doped NiO materials exhibit altered structural properties, including a higher density of defects compared to their non-doped counterparts. acs.org This ability to tune the material's characteristics through fluorine doping opens up possibilities for applications in optoelectronics and sensors. researchgate.net
A rapid, room-temperature, and solution-free method for synthesizing self-assembled nickel fluoride (NiF) nanostructures involves the use of a carbon tetrafluoride (CF₄) plasma. researchgate.netresearchgate.net This dry plasma strategy allows for the direct growth of NiF motifs on a 3D nickel foam substrate. researchgate.net The high reactivity of the CF₄ plasma facilitates the low-temperature and rapid formation of these nanostructures. researchgate.net
The resulting NiF nanostructure exhibits an ordered growth with a high fluorine concentration of 51.33 at%. researchgate.net This morphology provides a large number of electroactive accessible sites and high electronic conductivity. researchgate.net In another plasma-based approach, a pulsed high-voltage discharge initiated between nickel electrodes in the presence of polytetrafluoroethylene (PTFE) has been used to synthesize a nanocomposite material. aijr.orgaijr.org This process yields NiF₂ nanoparticles, with sizes less than 5 nm, dispersed within a carbon and fluorocarbon matrix. aijr.orgaijr.org
Table 3: Plasma-Assisted Synthesis of Nickel Fluoride
| Method | Precursors/Environment | Resulting Material | Key Features | Source(s) |
| CF₄ Plasma Route | CF₄ plasma, 3D Ni foam | Self-assembled NiF motif nanostructure | Rapid, room-temperature, solution-free, high fluorine concentration (51.33 at%) | researchgate.netresearchgate.net |
| Pulsed High-Voltage Discharge | Ni electrodes, PTFE | NiF₂ nanoparticles (<5 nm) in a carbon-fluorocarbon matrix | Nanocomposite material formation | aijr.orgaijr.org |
Matrix isolation is a powerful technique used to synthesize and spectroscopically study highly reactive and unstable molecules like monomeric nickel trifluoride (NiF₃) and nickel tetrafluoride (NiF₄). researchgate.netnih.gov These high-valent molecular nickel fluorides, which are predicted to be stable but are difficult to study otherwise, can be produced by methods such as thermal evaporation or laser ablation of nickel atoms in a fluorine/noble gas mixture. researchgate.netnih.govworktribe.com The resulting molecules are then trapped in a cryogenic rare-gas matrix (e.g., neon or argon) at temperatures as low as 6-15 K. nih.govfu-berlin.de
This isolation prevents the reactive species from interacting with each other, allowing for their characterization using techniques like infrared (IR) spectroscopy. nih.govfu-berlin.de Through these joint experimental and quantum-chemical studies, distorted tetrahedral NiF₄ (D₂d symmetry) and trigonal planar NiF₃ (D₃h symmetry) molecules have been successfully identified. researchgate.netnih.gov The vibrational band positions obtained from the IR spectra provide detailed insights into the molecular structures of these elusive species. researchgate.netnih.govworktribe.com These molecules are noted for their weak Ni-F bonds and significant fluorine radical character, making them potent fluorinating and oxidizing agents. nih.govfu-berlin.de
Plasma-Assisted Synthesis of Nickel Fluoride Nanostructures (e.g., Solution-Free CF4 Plasma Route for NiF Motif)
Solution-Based Chemical Approaches to Nickel Fluoride Materials
Solution-based methods are widely employed for the synthesis of nickel fluoride materials, offering control over nanostructure and morphology.
Hydrothermal and Solvothermal Synthesis: Hydrothermal methods have been used to create NiF₂ nanorod arrays directly on nickel foam. rsc.org In one procedure, cleaned nickel foam is immersed in a solution of hydrofluoric acid in an ethanol-water mixture and heated in an autoclave at 120°C for 12 hours. Another approach involves reacting nickel nitrate (B79036) hexahydrate, urea (B33335), and ammonium fluoride in water at 120°C for 6 hours to produce a precursor, which is then calcined to yield NiF₂. rsc.org Solvothermal methods have also been reported for preparing rutile-phase NiF₂. researchgate.net
Precipitation and Microemulsion: Nickel fluoride nanoparticles can be synthesized through chemical precipitation. nanorh.com A water-in-oil microemulsion technique has been used to produce self-assembled hydrated NiF₂ (NiF₂·4H₂O) nanoparticles. researchgate.net These hydrated structures can then be converted to anhydrous NiF₂ by heating under a flow of molecular fluorine at moderate temperatures, preserving the self-assembled nanostructure. researchgate.net
These solution-based approaches are valuable for creating nanostructured NiF₂ with high surface areas, which is beneficial for applications such as in lithium-ion batteries. european-mrs.com
Hydrothermal Synthesis of Nanostructured Nickel Fluorides (e.g., NiF2 Nanorods)
Hydrothermal synthesis has emerged as a prominent method for the fabrication of well-defined nanostructured nickel fluoride materials, particularly nickel(II) fluoride (NiF2) nanorods. This technique offers control over morphology and can produce materials directly on conductive substrates, which is advantageous for applications such as electrocatalysis and energy storage.
A common approach involves the direct growth of NiF2 nanorod arrays on a three-dimensional nickel foam substrate. In a typical synthesis, the nickel foam is subjected to a hydrothermal process in the presence of a fluoride source, such as a hydrofluoric acid (HF) solution in ethanol. ucc.ieucc.ie During this process, a displacement reaction occurs where the nickel foam is oxidized to provide nickel ions (Ni²⁺), which then react with fluoride ions in the solution to nucleate and grow as NiF2 nanorods on the foam surface. ucc.ieucc.ie This method is notable for being binder-free, which can improve the electrochemical performance of the resulting material. ucc.ie
The reaction can be summarized as a reaction between NiO (formed on the nickel foam surface) and fluoride ions during the hydrothermal treatment, leading to the deposition of NiF2 in a nanorod array morphology. ucc.ie The resulting NiF2 nanorods are typically well-adhered to the nickel foam substrate. ucc.ie
Another hydrothermal approach involves the reaction of a nickel precursor, such as nickel(II) nitrate hexahydrate, with a fluoride source like ammonium fluoride in an aqueous solution. rsc.org The mixture is heated in a Teflon-lined stainless steel autoclave, leading to the formation of nickel fluoride compounds through a series of reactions. rsc.org An intermediate, (NH₄)₂NiF₄, is first formed, which upon heating decomposes to NH₄NiF₃ and finally to NiF₂. rsc.org
Table 1: Hydrothermal Synthesis Parameters for NiF₂ Nanostructures
| Parameter | Value/Condition | Source |
|---|---|---|
| Substrate | Nickel Foam | ucc.ieucc.ie |
| Fluoride Source | Hydrofluoric acid (HF) in ethanol | ucc.ieucc.ie |
| Precursor | Ni(NO₃)₂·6H₂O | rsc.org |
| Fluoride Source | Ammonium Fluoride (NH₄F) | rsc.org |
| Temperature | 120 °C | rsc.org |
| Duration | 6 hours | rsc.org |
Low-Temperature Synthesis of Thermodynamically Unstable Higher Oxidation State Nickel Fluorides in Anhydrous HF
The synthesis of nickel fluorides in higher oxidation states, such as NiF₃ and NiF₄, presents a significant challenge due to their thermodynamic instability. These compounds are potent oxidizing agents and require specialized synthetic conditions, typically involving low temperatures and anhydrous hydrogen fluoride (aHF) as a solvent.
A general strategy for preparing these metastable binary fluorides is through the reaction of a hexafluoronickelate(IV) salt, such as potassium hexafluoronickelate(IV) (K₂NiF₆), with a strong Lewis acid (fluoride ion acceptor) like arsenic pentafluoride (AsF₅) or boron trifluoride (BF₃) in aHF. researchgate.netchem-soc.sisocietechimiquedefrance.fr The Lewis acid facilitates the removal of fluoride ions from the [NiF₆]²⁻ anion, leading to the precipitation of the less soluble, higher oxidation state binary nickel fluoride. societechimiquedefrance.fr This chemistry is typically conducted at or below room temperature in fluoropolymer containers to handle the highly reactive species. researchgate.netsocietechimiquedefrance.fr
For instance, the reaction of K₂NiF₆ with BF₃ in aHF can yield rhombohedral NiF₃ (R-NiF₃). researchgate.net However, these reactions can be complicated by contamination with co-produced potassium salts (e.g., KBF₄, KAsF₆). chem-soc.si
The synthesis of Ni₂F₅, a mixed-valence Ni(II)/Ni(III) compound, can be achieved through the thermal decomposition of R-NiF₃ at elevated temperatures (e.g., 373 K). chem-soc.siresearchgate.net Alternatively, Ni₂F₅ can be prepared by the reduction of R-NiF₃ with xenon or xenon difluoride. chem-soc.siresearchgate.net In aHF, Ni₂F₅ exhibits interesting reactivity; it disproportionates in basic aHF (containing KF) to yield NiF₂ and K₂NiF₆, while in acidic aHF (with AsF₅), it yields Ni(AsF₆)₂ and fluorine gas. researchgate.net
Table 2: Synthesis of Higher Oxidation State Nickel Fluorides
| Product | Precursor(s) | Reagents/Solvent | Key Conditions | Source |
|---|---|---|---|---|
| NiF₃, NiF₄ | K₂NiF₆ | AsF₅ or BF₃ in aHF | Low temperature | researchgate.netsocietechimiquedefrance.fr |
| R-NiF₃ | K₂NiF₆ | BF₃ in aHF | - | researchgate.net |
| Ni₂F₅ | R-NiF₃ | - | Thermal decomposition at 373 K | chem-soc.siresearchgate.net |
Complexation and Coordination Chemistry in Nickel Fluoride Synthesis (e.g., with Bidentate N-Heterocyclic Carbene Ligands)
The synthesis of nickel fluoride complexes can be achieved through coordination chemistry, utilizing ligands to stabilize the nickel center. Bidentate N-heterocyclic carbene (NHC) ligands have proven to be particularly effective in this regard. nih.govrsc.org NHCs are strong σ-donors that form robust bonds with metal centers, influencing the reactivity and stability of the resulting complexes. cardiff.ac.uk
The synthesis of nickel(II) complexes bearing chelating phosphine-NHC ligands has been described. cardiff.ac.uk These ligands can be generated in situ from a phosphine-imidazolium salt precursor and reacted with suitable nickel precursors. cardiff.ac.uk
A significant application of nickel NHC complexes is in the activation of carbon-fluorine (C-F) bonds, which are notoriously strong and unreactive. calstate.edu A nickel bidentate N-heterocyclic carbene complex can be used to promote C-F activation by cleaving a C-F bond in a fluorinated substrate like hexafluorobenzene (B1203771) (C₆F₆). calstate.edu This results in the formation of new Ni-C and Ni-F bonds, demonstrating a new pathway for the derivatization of fluorinated compounds. calstate.edu The synthesis of these complexes often involves the reaction of a nickel precursor, like nickelocene, with an imidazolium (B1220033) chloride salt that serves as the NHC ligand precursor. acs.org The strong donating ability and steric bulk of the NHC ligand are crucial for facilitating these challenging transformations. rsc.org
Advanced Nanomaterial Synthesis Strategies for Nickel Fluoride (e.g., Nanoparticles via High Yield Synthesis)
Advanced synthesis strategies for nickel fluoride nanomaterials focus on achieving high yields, controlling particle size, and exploring novel synthesis environments. These methods are crucial for developing high-performance materials for applications in energy storage and catalysis. x-mol.comnanorh.com
One high-yield synthesis method for NiF₂ nanoparticles is the co-precipitation method. x-mol.com This technique can be performed at room temperature without the need for a surfactant. This approach has been used to synthesize NiF₂ nanoparticles with sizes in the range of 30-50 nm. x-mol.comaijr.org The simplicity and scalability of this method make it attractive for large-scale production. x-mol.com
Another innovative approach involves the use of a pulsed high-voltage discharge plasma. aijr.org In this method, a nanocomposite containing NiF₂ nanoparticles (around 5 nm in size) dispersed in a carbon-fluorocarbon matrix is synthesized. aijr.org This is achieved by initiating a pulsed high-voltage discharge between nickel electrodes with a polytetrafluoroethylene (PTFE) rod placed in the discharge gap. aijr.org This solvent-free and fluorine-gas-free method offers a unique route to producing nickel fluoride nanoparticles embedded in a supportive matrix. aijr.org
These advanced synthesis strategies enable the production of nickel fluoride nanoparticles with enhanced properties due to their small size and large surface area, which are beneficial for applications like lithium-ion batteries and supercapacitors. nanorh.com
Table 3: Comparison of Advanced NiF₂ Nanoparticle Synthesis Methods
| Synthesis Method | Key Features | Resulting Particle Size | Source |
|---|---|---|---|
| Co-precipitation | High-yield, room temperature, surfactant-free | ~30-50 nm | x-mol.comaijr.org |
Structural Characterization and Advanced Theoretical Modeling of Nickel Fluoride
Crystallographic Investigations of Nickel Fluoride (B91410) Phases
Nickel(II) fluoride (NiF₂) primarily crystallizes in the rutile structure, a common motif for metal difluorides wikipedia.orgmaterialsproject.org. This structure features octahedral Ni centers and planar fluorides wikipedia.org.
Experimental Determination of Crystal Structures (e.g., Rutile NiF₂, Cubic Spinel NiF₂ Nanoparticles)
The most prevalent crystal structure for NiF₂ is the rutile type, characterized by a tetragonal unit cell materialsproject.orgic.ac.uk. In this structure, Ni²⁺ ions are octahedrally coordinated by six equivalent F¹⁻ atoms, forming a network of corner and edge-sharing NiF₆ octahedra materialsproject.orgresearchgate.net.
While rutile NiF₂ is well-established, research also explores other nickel-containing spinel structures, particularly in the context of nanoparticles. For instance, nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles have been synthesized with a cubic spinel structure (space group Fd3m) sci-hub.senih.govresearchgate.net. Although NiFe₂O₄ is a mixed metal oxide, its study provides insights into cubic spinel arrangements involving nickel in nanoscale materials. The synthesis of such nanoparticles often employs methods like modified combustion or coprecipitation, leading to crystalline phases with specific lattice parameters and crystallite sizes sci-hub.selaccei.org.
Unit Cell Parameters and Atomic Positions (e.g., NiF₂ Wyckoff Notation)
Rutile NiF₂ crystallizes in the tetragonal P4₂/mnm space group (No. 136) materialsproject.orgresearchgate.netchemicalbook.com. The conventional lattice parameters for NiF₂ are approximately a = 4.63 Å and c = 3.08 Å, with α, β, and γ angles all at 90.00° materialsproject.org. The unit cell volume is around 66.10 ų materialsproject.org.
The atomic positions within the unit cell, described by Wyckoff notation, are as follows materialsproject.orgic.ac.uk:
Ni: 2a (0, 0, 0; ½, ½, ½) materialsproject.orgic.ac.uk
F: 4f (±(u, u, 0; u+½, ½-u, ½)) where u is approximately 0.302 ic.ac.ukic.ac.uk.
In the NiF₆ octahedra, there are typically two shorter Ni-F bond lengths (e.g., 1.99 Å or 2.02 Å) and four longer Ni-F bond lengths (e.g., 2.01 Å or 2.03 Å) materialsproject.orgmaterialsproject.org. The corner-sharing octahedral tilt angles are reported as 50° materialsproject.orgmaterialsproject.org.
Table 1: Crystallographic Parameters of Rutile NiF₂
| Parameter | Value (Materials Project) materialsproject.org | Value (ResearchGate) researchgate.net | Value (ChemicalBook) chemicalbook.com |
| Crystal System | Tetragonal | Tetragonal | Tetragonal |
| Space Group | P4₂/mnm (No. 136) | P4₂/mnm (No. 136) | P4₂/mnm |
| Lattice Parameter a | 4.63 Å | 4.68 Å | 0.465 nm (4.65 Å) |
| Lattice Parameter c | 3.08 Å | 3.06 Å | 0.3084 nm (3.084 Å) |
| Volume | 66.10 ų | - | 0.0667 nm³ (66.7 ų) |
| Ni-F Bond Lengths | 1.99 Å (2x), 2.01 Å (4x) | - | 2.01 Å, 1.98 Å |
| Ni Coordination | Octahedral | Octahedral | Octahedral |
Analysis of Lattice Architectures and Ionic Pathways in Nickel Fluoride
The rutile structure of NiF₂ consists of NiF₆ octahedra that share edges along the c-direction and corners in the a-b plane researchgate.net. This arrangement results in specific lattice architectures, including columns of octahedral interstitial sites along the c-axis ic.ac.uk. These interstitial sites can serve as potential low-energy migration pathways for ions within the lattice ic.ac.ukic.ac.uk. The partial occupancy of octahedral sites by nickel ions contributes to the presence of these clear pathways, suggesting routes for easy migration of interstitial ions ic.ac.uk. Atomistic simulations can be used to predict the most favorable migration paths ic.ac.uk.
Phase Transformations Under Extreme Conditions (e.g., High-Pressure Phases of NiF₂)
Nickel fluoride is known to undergo phase transformations under elevated pressures ic.ac.ukaip.orgresearchgate.net. At room temperature, a pressure-induced phase transition from the tetragonal rutile structure to an orthorhombic structure has been observed aip.orgresearchgate.netaip.org. This transition becomes resolvable at approximately 40 kbar (4 GPa) aip.orgaip.org. Some studies suggest this transformation might be magnetic in origin or strain-induced via a soft mode aip.org. Theoretical calculations using first-principles density functional theory (DFT) methods also predict phase transformations for NiF₂ from the rutile-type tetragonal structure to an orthorhombic CaCl₂-type structure researchgate.netahievran.edu.tr.
Computational and First-Principles Investigations
Computational methods, particularly Density Functional Theory (DFT), are extensively used to investigate the structural, electronic, and stability properties of nickel fluorides, including hypothetical compounds and polymorphs.
Density Functional Theory (DFT) Calculations for Structural Prediction and Stability (e.g., NiF₃, Ni₂F₅, NiF₄ Polymorphs)
DFT calculations play a crucial role in predicting the structural stability and properties of various nickel fluoride compounds, including those with higher oxidation states of nickel that may be less stable or hypothetical. For instance, DFT has been employed to investigate the crystal field within the Ni 3d shell in rutile NiF₂ arxiv.org.
Studies have also explored hypothetical crystal structures for nickel fluorides beyond the common NiF₂. For example, first-principles investigations have been conducted on NiF₄ crystal structures mdpi.com. One such stable NiF₄ polymorph is predicted to be monoclinic, belonging to the P2₁/c space group, with lattice parameters a = 4.80 Å, b = 5.14 Å, c = 5.18 Å, and β = 105.26° mdpi.com. This structure is described as layered, forming a network of puckered sheets where each nickel atom is octahedrally coordinated mdpi.com. DFT calculations indicate that NiF₄ is thermodynamically less stable compared to other binary nickel fluorides mdpi.com.
While direct experimental data for NiF₃ and Ni₂F₅ polymorphs are less prevalent in the search results, the use of DFT is a standard approach for predicting and understanding the stability of such compounds, especially those with higher oxidation states of transition metals, which often exhibit complex electronic and magnetic properties. The stability of various NiFₓ compounds is often assessed by comparing their calculated formation energies or enthalpies.
Theoretical Analysis of Electronic and Magnetic Properties of Nickel Fluorides (e.g., NiF₃ as a Semiconductor, Antiferromagnetic Ordering)
Theoretical approaches, particularly density functional theory (DFT), are crucial for understanding the electronic and magnetic characteristics of nickel fluorides. For instance, NiF₂ typically exhibits a tetragonal rutile crystal structure. escholarship.org Its magnetic properties are complex, with NiF₂ being a well-known antiferromagnet. researchgate.netbritannica.com Below its Néel temperature (Tₙ), which is approximately 73 K for NiF₂, the magnetic moments of nickel ions align in an ordered, antiparallel fashion. britannica.comcapes.gov.br However, this antiferromagnetic ordering can be canted, leading to a small net ferromagnetic moment along a specific crystallographic direction, such as the <100> direction. researchgate.netaps.org This canted spin structure is attributed to the relative inclination of spins, potentially due to antisymmetric exchange interactions (Dzyaloshinsky-Moriya) or single-ion anisotropy. researchgate.net
Theoretical calculations have been employed to model the electronic structure of NiF₂. While semi-local DFT methods may underestimate band gaps, they provide insights into the material's electronic behavior. materialsproject.org For example, NiF₂ is generally considered an insulator with a band gap of approximately 4.91 eV in its tetragonal phase. materialsproject.org The electronic configuration of nickel in these compounds, particularly the d-orbitals, plays a significant role in their magnetic behavior. acs.org
In the case of nickel(III) fluoride (NiF₃), theoretical studies, including density functional theory (DFT) calculations, have investigated its electronic and magnetic properties, often considering it as a potential semiconductor. google.se The presence of Ni(III) and Ni(IV) oxidation states can significantly influence the electronic structure and catalytic properties of mixed-metal fluorides containing nickel. researchgate.net
Atomistic Simulation of Defect Chemistry and Transport in Nickel Fluoride Lattices
Atomistic simulation techniques, such as energy minimization and classical molecular dynamics, are vital for predicting the defect chemistry and transport properties within nickel fluoride lattices, particularly NiF₂. These simulations help to understand how foreign elements are incorporated into corrosion products and their impact on transport. ic.ac.uk
Research indicates that the predominant intrinsic defect reaction in NiF₂ is the anion Frenkel defect, although the high formation energies suggest that intrinsic defect concentrations are generally low. ic.ac.ukcapes.gov.br The lowest predicted saddle point energies are consistent with fluorine interstitial defects being the most mobile species. ic.ac.ukcapes.gov.br These fluorine interstitials are predicted to be transported along the c-axis, often forming a split interstitial configuration. ic.ac.ukcapes.gov.br
Simulations have also explored the impact of impurities on NiF₂. For instance, avoiding the incorporation of 3+ cation-forming elements like iron is crucial, as they can lead to detrimental effects on the passivation layer. ic.ac.ukamericanelements.com Conversely, studies suggest that specific alloying additions, such as lithium, copper, magnesium, and cobalt, could lead to the formation of a less defective passivation layer with lower concentrations of mobile fluorine interstitials. ic.ac.uk
Molecular dynamics simulations of molten NiF₂ have provided insights into its structure and transport properties at high temperatures (e.g., 1750–1900 K). These simulations reveal a distorted octahedral environment for the nickel cation in the melt and can calculate self-diffusion coefficients of ions and viscosity. archivog.com
Ab Initio Molecular Dynamics for Surface Interaction Mechanisms (e.g., Hydrogen Fluoride on Ni(111) Surfaces)
Ab initio molecular dynamics (AIMD) is a powerful tool for investigating surface interaction mechanisms involving nickel fluorides. A key application is understanding the interaction of hydrogen fluoride (HF) with nickel surfaces, such as the Ni(111) surface. This research is particularly relevant to processes like the Simons process, where an insulating nickel fluoride film forms on nickel anodes in contact with HF, leading to passivation. researchgate.netx-mol.net
AIMD studies, often combined with density functional theory (DFT) with periodic boundary conditions, examine the energetics of HF molecule activation and adsorption on Ni surfaces. researchgate.netresearchgate.net These studies calculate structures and energies of minimum energy paths, including physisorption intermediates, transition states, and chemisorbed products. researchgate.net For instance, calculated transition state energies for dissociative chemisorption of HF on Ni(111) are around 380 meV, suggesting a surmountable activation barrier. researchgate.net
AIMD simulations can also provide detailed insights into the mechanism of dissociative chemisorption, simulating molecular beam experiments. Analysis of trajectories reveals that the position of the HF molecule's center of mass upon collision with the Ni surface is a critical factor for chemisorption probability. researchgate.net Interestingly, favorable HF impact angles for dissociative chemisorption may not always correspond to the minimum energy path due to mass differences between hydrogen and fluorine. researchgate.net The data from these simulations can be used to fit potential energy surfaces, further enhancing the understanding of these complex surface reactions. researchgate.net
Advanced Spectroscopic Characterization of Nickel Fluorides
X-ray Diffraction (XRD) for Phase Identification and Crystallite Size Analysis
X-ray Diffraction (XRD) is a fundamental technique for characterizing nickel fluorides, providing crucial information about their phase identification, crystal structure, and crystallite size. NiF₂, for example, typically crystallizes in a tetragonal rutile structure. escholarship.orgmaterialsproject.org XRD analysis can confirm this ionic lattice structure.
XRD is also instrumental in identifying different phases of nickel fluorides and their transformations. For instance, the thermal decomposition of metastable NiF₃ (R-NiF₃) can be monitored by XRD, showing transitions to Ni₂F₅ and then to NiF₂ at specific temperatures. XRD analyses confirm the transition from cubic NiF₃ to tetragonal NiF₂ by observing changes in d-spacing (e.g., 355 pm for cubic NiF₃ to 214 pm for tetragonal NiF₂). Beyond phase identification, XRD peak broadening can be used to estimate crystallite sizes, providing insights into the material's morphology.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition, Chemical States, and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique widely used to analyze the surface composition, chemical states, and oxidation states of nickel fluorides. XPS can identify the elemental composition of the surface and distinguish between different chemical environments of nickel and fluorine atoms. researchgate.net
For nickel, XPS allows for the determination of its oxidation states. For example, the Ni 2p core spectrum exhibits well-resolved peaks corresponding to Ni 2p₃/₂ and Ni 2p₁/₂ spin-orbits, along with satellite peaks. researchgate.net Peak fitting analysis of these spectra can reveal the presence of different nickel oxidation states, such as Ni(II) and Ni(III), in the structure of nickel-containing fluorides. researchgate.netrsc.org The binding energies for Ni 2p₃/₂ have been assigned to specific oxidation states, such as approximately 854.6 eV for Ni²⁺ and 856.1 eV for Ni³⁺. surfacesciencewestern.com
For fluorine, the F 1s core spectrum typically shows main peaks at specific binding energies (e.g., 685.05 eV), which can indicate different chemical environments of fluoride ions, such as those bonded to nickel or other metals in complex structures. researchgate.net XPS is particularly useful for studying passivation layers, where it can confirm the formation of NiF₂ films on nickel surfaces exposed to hydrogen fluoride. rsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Molecular Structure Elucidation
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to elucidate the molecular structure and identify vibrational modes in nickel fluorides. These methods provide insights into the bonding environment and crystal lattice dynamics.
While specific detailed research findings for IR and Raman spectra of simple nickel fluorides like NiF₂ are not extensively detailed in the provided search results, these techniques are generally applied to characterize the vibrational fingerprint of inorganic compounds. They can confirm the presence of specific bonds (e.g., Ni-F stretches) and provide information about the symmetry and coordination environment of the nickel and fluorine atoms within the lattice. Changes in peak positions, intensities, and broadening in IR and Raman spectra can indicate phase transitions, structural distortions, or the presence of impurities. For complex nickel fluoride structures or those with water of hydration (e.g., NiF₂·4H₂O), these spectroscopic methods would be used to identify the vibrational modes associated with the water molecules and their interaction with the fluoride lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 19F-MAS SSNMR for Fluoride Environment and Halogen Bonding)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F Magic-Angle Spinning Solid-State NMR (MAS SSNMR), serves as a powerful tool for probing the local environment of fluoride ions in nickel-fluoride complexes and investigating non-covalent interactions such as halogen bonding. The 19F NMR resonance in metal-fluoride complexes is notably sensitive to the chemical environment, typically appearing upfield and offering a distinct signal that does not overlap with other resonances americanelements.comamericanelements.comfishersci.co.ukeasychem.org. This sensitivity makes it an ideal reporter for the characteristics of halogen bonds (XBs) americanelements.com.
Research has demonstrated that the presence of a halogen bond leads to a significant deshielding of the fluorine resonance, with observed shifts ranging from 25 to 40 ppm americanelements.comamericanelements.comereztech.com. For instance, comparisons between solid-state and solution NMR data for nickel-bonded fluoride complexes, such as trans-[NiF(2,3,5,6-C6F4I)(PEt3)2] (1pF) and trans-[NiF(2,3,4,5-C6F4I)(PEt3)2] (1oF), have shown a deshielding of 25–29 ppm (Δδiso) attributed to the NiF···I(C) halogen bond americanelements.comamericanelements.com. In contrast, a complex incapable of XB formation, trans-[NiF(C6F5)(PEt3)2] (3F), exhibits a chemical shift that remains largely consistent between solid-state and solution phases, further confirming the direct influence of XB on the fluoride's NMR signature americanelements.comamericanelements.com.
Theoretical modeling, employing computational protocols like the GIPAW method and 2c-ZORA level, has successfully reproduced experimental 19F SSNMR chemical shifts with high accuracy, showing a maximum deviation of 10 ppm for isotropic chemical shifts (δiso) americanelements.comamericanelements.comereztech.comfishersci.fifrontiersin.orgamericanelements.com. These calculations reveal that the occupied Ni/F orbitals contribute to shielding the fluoride in directions perpendicular to the Ni–F bond, particularly perpendicular to the coordination plane. This shielding effect is attributed to the magnetic coupling of the Ni(3d)/F(2p lone pair) orbitals with the vacant σNi–F* orbital americanelements.comamericanelements.comereztech.comfishersci.fifrontiersin.org. The deshielding observed in halogen-bonded systems is linked to an increase in the energy gap between these occupied and vacant orbitals ereztech.comfishersci.fi. Furthermore, studies indicate that the crystal packing environment has minimal influence on the NMR signatures of halogen bonds, allowing for successful modeling of the NMR behavior using molecular pairs interacting via the XB ereztech.comfishersci.fifrontiersin.orgamericanelements.com.
The isotropic chemical shifts (δiso) for representative square-planar nickel-fluoride complexes are presented in the table below, highlighting the impact of halogen bonding:
| Complex | Description | Isotropic Chemical Shift (δiso, ppm) |
| trans-[NiF(2,3,5,6-C6F4I)(PEt3)2] (1pF) | Nickel-fluoride complex forming a NiF···I(C) halogen bond. | Deshielded (e.g., -387.9 ppm in solution) fishersci.co.uk |
| trans-[NiF(2,3,4,5-C6F4I)(PEt3)2] (1oF) | Nickel-fluoride complex forming a NiF···I(C) halogen bond. | Deshielded (e.g., -397.8 ppm in solution) fishersci.co.uk |
| trans-[NiF(C6F5)(PEt3)2] (3F) | Nickel-fluoride complex incapable of halogen bond formation. | Shielded (e.g., less deshielded compared to 1pF/1oF) americanelements.comamericanelements.com |
Electron Microscopy Techniques (e.g., FE-SEM, SEM, TEM) for Morphology, Microstructure, and Film Cross-Sections
Electron microscopy techniques, including Field Emission Scanning Electron Microscopy (FE-SEM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology, microstructure, and cross-sectional features of nickel fluoride materials. These techniques provide high-resolution visual and structural information crucial for understanding material properties and performance.
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM): SEM and FE-SEM are widely utilized to examine the surface morphology and microstructure of nickel fluoride and related compounds. For instance, nickel fluoride nanorods with distinct morphologies have been successfully prepared and characterized using SEM, demonstrating their potential as anode materials in Li-ion hybrid capacitors wikipedia.org. In the synthesis of potassium nickel aluminium hexafluoride (KNiAlF6) nanosheets, SEM analysis confirmed their formation with a cubic defect pyrochlore (B1171951) structure and an average thickness of 60–70 nm fishersci.ca.
FE-SEM specifically offers enhanced resolution for detailed surface investigations. Studies on nickel fluoride (NiF2) samples under shock wave flow environments utilized FE-SEM to assess surface morphology changes, revealing alterations in crystallite and particle sizes while maintaining the rutile NiF2 phase stability nih.gov. Similarly, FE-SEM images have been employed to characterize the morphology of various nanocages, such as FeCoNiF2, showing uniform rhombic dodecahedron structures and changes in surface roughness after different synthetic steps nih.gov. SEM has also been applied to analyze microstructural changes in nickel-based alloys exposed to molten fluoride salts, where the formation of secondary phases along grain boundaries and selective etching of components were observed wikipedia.org. Furthermore, SEM analysis of coated nickel-titanium archwires after fluoride exposure revealed surface topography changes, including pitting corrosion in some cases uni.lu.
Transmission Electron Microscopy (TEM): TEM is crucial for investigating the ultrastructure of materials and providing insights into film cross-sections, internal structures, and interfaces at the nanoscale. TEM has been used to detect the ultrastructure of nickel fluoride materials, such as nanorods, providing complementary information to SEM on their internal arrangement wikipedia.org.
For film characterization, cross-sectional TEM images are particularly valuable. In studies involving the immersion deposition of nickel on silicon in fluoride-containing solutions, TEM cross-sections revealed the role of silicon oxide as an intermediate phase at the Ni/Si interface, which was subsequently etched by fluoride, leading to a nanoporous nickel film nih.gov. Similarly, cross-sectional TEM has been employed to assess the thickness and uniformity of nickel silicide (NiSi) films, showing that fluoride residue can lead to thinner and non-uniform films due to retarded nickel diffusion during silicide transformation nih.gov. In the context of fluoride batteries, TEM cross-sectional images of copper films before and after fluorination have demonstrated significant volume expansion, consistent with the formation of copper(II) fluoride (CuF2) americanelements.com. TEM is also utilized to determine the thickness of nickel thin films deposited via atomic layer deposition (ALD) and to analyze the impact of deposition parameters on film quality. High-resolution TEM (HR-TEM) provides even finer details of structural morphology, as demonstrated in the characterization of FeCoNiF2 nanocages nih.gov.
Electrochemical Behavior and Advanced Applications of Nickel Fluoride Materials
Nickel Fluoride (B91410) in Electrochemical Energy Storage Systems
Nickel fluoride (NiF₂) has emerged as a promising material in the field of electrochemical energy storage, demonstrating significant potential for application in both batteries and capacitors. Its unique properties, particularly when engineered at the nanoscale, contribute to enhanced performance characteristics.
Cathode Materials for Lithium-Ion and Sodium-Ion Batteries (Conversion Reaction Mechanisms)
Nickel fluoride is a conversion-type cathode material for lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries. oaes.ccucsd.edumdpi.com Unlike traditional intercalation materials, conversion cathodes undergo a complete phase transformation during the charge-discharge cycle, which allows for the transfer of multiple electrons and thus offers significantly higher theoretical capacities. mdpi.com The conversion reaction for NiF₂ in a Li-ion battery can be represented as:
NiF₂ + 2Li⁺ + 2e⁻ ↔ Ni + 2LiF
This reaction involves the reduction of nickel fluoride to metallic nickel and the formation of lithium fluoride during discharge, and the reverse process during charging. ucsd.eduacs.org
However, the practical application of NiF₂ as a cathode material has been hindered by several challenges. These include its inherent insulating nature, which leads to poor electronic conductivity, and significant volume changes during the conversion reaction, which can cause electrode pulverization and capacity fading. mdpi.commdpi.com Research has shown that the conversion potential of NiF₂ is often lower than its theoretical value due to the highly ionic nature of the Ni-F bond and the slow kinetics of the conversion process. ucsd.edu
To address these issues, various strategies have been explored, such as the creation of nanostructured materials and the introduction of more covalent bonds to improve electronic conductivity. For instance, doping NiF₂ with nickel oxide (NiO) has been shown to increase the conversion potential and improve reversibility, likely by providing enhanced electronic conductivity through the M-O covalent bonds. ucsd.edu
In the context of sodium-ion batteries, fluoride-based conversion electrodes are also being investigated due to their potential for high energy densities. rsc.orghep.com.cn The conversion reaction mechanism is similar to that in Li-ion systems, involving the transformation of the metal fluoride to the metal and sodium fluoride. However, the larger ionic radius of sodium compared to lithium presents additional kinetic challenges. rsc.org
Anode Materials in Hybrid Capacitors (e.g., NiF2 Nanorods for Li-Ion Hybrid Capacitors)
Beyond cathodes, nickel fluoride has shown promise as an anode material in lithium-ion hybrid capacitors (LIHCs). acs.orgfigshare.com These devices aim to bridge the gap between high-energy batteries and high-power supercapacitors. acs.org A key development in this area is the synthesis of NiF₂ nanorods. acs.orgfigshare.comcore.ac.ukosti.gov
The nanorod structure offers several advantages:
Shortened Ion Transport Distance: The nanoscale dimensions reduce the diffusion path for lithium ions, facilitating faster charge and discharge rates. acs.orgfigshare.com
Increased Active Sites: The high surface area of the nanorods provides more sites for electrochemical reactions to occur. acs.orgfigshare.com
Research on NiF₂ nanorods as an anode for LIHCs has demonstrated excellent electrochemical performance. acs.org For example, one study reported a specific capacity of 379 mAh g⁻¹ after 500 cycles at a current density of 0.1 A g⁻¹. acs.org Even at a high current density of 2 A g⁻¹, the capacity remained at 61 mAh g⁻¹ after 10,000 cycles, showcasing remarkable long-term stability. acs.org Furthermore, a full LIHC constructed with an NR-NiF₂ anode and an activated carbon (AC) cathode exhibited a high energy density of 87 Wh kg⁻¹ and a high power density of 6079 W kg⁻¹, along with good cycling stability. acs.org
Supercapacitive Behavior of Nickel Fluoride Nanomaterials (e.g., under Shock Wave Flow Environments)
The supercapacitive properties of nickel fluoride nanomaterials have also been a subject of investigation. Supercapacitors store charge through either electrical double-layer capacitance (EDLC) or pseudocapacitance, which involves fast and reversible Faradaic reactions at the electrode surface. Nickel-based materials are known for their pseudocapacitive behavior. mdpi.com
A novel area of research involves studying the electrochemical performance of NiF₂ nanomaterials under extreme conditions, such as shock wave flow environments. um.edu.my In one study, NiF₂ samples were subjected to a shock wave, and their supercapacitive behavior was compared to an ambient, un-shocked sample. um.edu.myum.edu.my The results were striking: the shock-loaded NiF₂ exhibited a significantly higher specific capacitance of 1770.5 F/g compared to the ambient sample. um.edu.myum.edu.my This enhancement in electrochemical properties was attributed to the effects of the shock wave on the material's structure. um.edu.my The shock-loaded material also demonstrated a high energy density of 88.52 Wh/kg and a power density of 1499.8 W/kg. um.edu.my
These findings suggest that mechanical stress, such as that from a shock wave, can induce favorable changes in the material's properties, leading to enhanced supercapacitive performance. um.edu.my
Kinetic Analysis of Electrochemical Performance (e.g., Pseudocapacitance Contribution)
Understanding the kinetics of electrochemical processes is crucial for optimizing the performance of energy storage devices. For NiF₂-based electrodes, kinetic analysis helps to distinguish between diffusion-controlled (battery-like) and capacitive (supercapacitor-like) charge storage mechanisms. researchgate.net
The relationship between peak current (i) and scan rate (v) in cyclic voltammetry (CV) is often described by the power law: i = avᵇ
The value of 'b' indicates the dominant charge storage mechanism:
A 'b' value of 0.5 signifies a diffusion-controlled process. researchgate.net
A 'b' value of 1.0 indicates a surface-controlled capacitive process. researchgate.net
In the case of NiF₂ nanorods used as an anode for LIHCs, a 'b' value of 0.95 was obtained, indicating that the electrochemical behavior is predominantly governed by pseudocapacitance. acs.org This high degree of pseudocapacitive contribution is desirable for high-power applications as it allows for rapid charge and discharge. acs.orgresearchgate.net The pseudocapacitive nature of NiF₂ is often attributed to the fast and reversible redox reactions involving nickel ions. researchgate.net
Corrosion and Passivation Mechanisms Involving Nickel Fluoride
Nickel and its alloys are known for their corrosion resistance in various environments, including those containing fluorine. This resistance is often due to the formation of a protective passive layer on the metal's surface.
Formation and Stability of Passive Nickel Fluoride Layers in Fluorinating Environments
In environments containing fluorine or hydrogen fluoride (HF), a passivation layer of nickel fluoride (NiF₂) forms on the surface of nickel and its alloys. ic.ac.ukgoogle.com This NiF₂ layer acts as a kinetic barrier, significantly hindering further corrosion, rather than a thermodynamic one. ic.ac.uk The integrity and protective quality of this layer are critically dependent on the transport of species, particularly fluorine, through the film. ic.ac.uk
The formation of this passive layer is the reason why nickel alloys, such as Monel, are used in applications involving hydrofluoric acid and liquid fluorine. ic.ac.uk Studies have shown that the resistance of nickel and its alloys to fluorine and hydrogen fluoride is quite good up to temperatures of 900 K and 800 K, respectively.
The stability of the passive NiF₂ layer can be influenced by several factors, including temperature and the presence of impurities in the alloy. ic.ac.uk At elevated temperatures, the kinetics of film growth increase, which can lead to a loss of protection. ic.ac.uk Research has also indicated that the presence of certain elements in nickel alloys can affect the defect concentration within the NiF₂ layer, thereby influencing its protective properties. ic.ac.uk For example, it is suggested that avoiding elements that form 3+ cations, like iron, is important for maintaining a less defective and more protective passivation layer. ic.ac.uk
Surface analytical techniques such as X-ray photoelectron spectroscopy (XPS) have been used to study these passive layers. researchgate.net These studies have revealed a multilayer structure, which can include an inner oxide layer, an outer hydroxide (B78521) film, and a nickel fluoride layer in between, with the thickness and composition changing with electrode potential and exposure time to HF. researchgate.net
Interactive Data Table: Electrochemical Performance of Nickel Fluoride Materials
| Material | Application | Key Performance Metric | Value | Current Density/Scan Rate | Cycling Stability | Reference |
| NiF₂ Nanorods | Anode for LIHC | Specific Capacity | 379 mAh g⁻¹ | 0.1 A g⁻¹ | After 500 cycles | acs.org |
| NiF₂ Nanorods | Anode for LIHC | Specific Capacity | 61 mAh g⁻¹ | 2 A g⁻¹ | After 10,000 cycles | acs.org |
| NR-NiF₂//AC | LIHC | Energy Density | 87 Wh kg⁻¹ | 96 W kg⁻¹ | 69% capacity retention after 5000 cycles | acs.org |
| NR-NiF₂//AC | LIHC | Power Density | 6079 W kg⁻¹ | 27 Wh kg⁻¹ | 69% capacity retention after 5000 cycles | acs.org |
| Shock-loaded NiF₂ | Supercapacitor | Specific Capacitance | 1770.5 F/g | - | - | um.edu.myum.edu.my |
| Shock-loaded NiF₂ | Supercapacitor | Energy Density | 88.52 Wh/kg | 2 A/g | - | um.edu.my |
| Shock-loaded NiF₂ | Supercapacitor | Power Density | 1499.8 W/kg | 2 A/g | - | um.edu.my |
Electrochemical Dissolution Kinetics of Nickel and Nickel Fluoride Films
The electrochemical dissolution of nickel and the stability of nickel fluoride (NiF₂) films are significantly influenced by the presence and concentration of fluoride ions, as well as the electrochemical potential. In acidic environments, the dissolution of nickel is observed to increase with hydrofluoric acid (HF) concentration up to 50%. cecri.res.in Beyond this concentration, a decrease in dissolution suggests the involvement of both HF and water in dissolving Ni²⁺ species. cecri.res.in The dissolution process for nickel oxide in the presence of fluoride is generally uniform, in contrast to the pitting mechanism observed with iron. cecri.res.in
The kinetics of nickel dissolution in the presence of fluoride can be categorized into different potential ranges. In strongly acidic solutions, two primary potential ranges with distinct dissolution kinetics have been identified. researchgate.net Up to a potential of 1.1 V, the transfer of Ni²⁺ ions from the passive oxide layer into the electrolyte is catalyzed by HF, with an electrochemical reaction order of 1.63. researchgate.net This process leads to a thinning of the oxide film and a consequent increase in the stationary corrosion current density. researchgate.net At potentials above 1.2 V, an NiF₂ overlayer forms on the passive oxide, altering the kinetics to an electrochemical reaction order of -0.79 for HF. researchgate.net
The stability of pre-formed NiF₂ films is also dependent on the composition of the fluoride-containing electrolyte. Studies on electrochemically formed NiF₂ films in perchloric acid with various monovalent fluorides show that the film's stability decreases in the order of NH₄F > HF > KF > LiF. researchgate.net A proposed dissolution mechanism involves the formation of nickel fluoride complexes such as NiF₃⁻ and NiF₄²⁻, a process influenced by the specific alkali metal fluorides present. researchgate.net The presence of water can also enhance the anodic dissolution by increasing the solubility of the NiF₂ layer. researchgate.net In non-aqueous media like acetonitrile (B52724), the formation of a passive NiF₂ layer is observed, which can be dissolved by the addition of water. cecri.res.inresearchgate.net
The interaction with organic molecules further modulates the stability of NiF₂ films. For instance, acetonitrile can dissolve the film, whereas sulfolane (B150427) can form a composite film with nickel fluoride, enhancing its long-term stability and electrocatalytic activity. researchgate.net
Influence of Fluoride Ions on Metal Alloy Corrosion Resistance (e.g., Nickel-Titanium Alloys)
Fluoride ions have a significant and generally detrimental effect on the corrosion resistance of metal alloys, particularly nickel-titanium (NiTi) alloys commonly used in orthodontic applications. These alloys typically rely on a stable, passive titanium dioxide (TiO₂) layer for their high corrosion resistance. nih.gov However, fluoride ions can compromise this protective layer, leading to increased corrosion. nih.govresearchgate.net
The extent of corrosion is directly proportional to the fluoride concentration. nih.gov In studies using artificial saliva, NiTi archwires that are passive in fluoride-free solutions exhibit a decrease in corrosion resistance when fluoride is introduced. nih.gov This is evidenced by an increase in corrosion current density (Icorr) as the concentration of sodium fluoride (NaF) rises. nih.gov For example, in one study, the corrosion current densities for a particular NiTi wire increased from 0.92 μA/cm² in 0.05 wt% NaF to 1.4 μA/cm² in 0.2 wt% NaF. nih.gov Another study confirmed that increasing NaF concentration in artificial saliva leads to a decrease in polarization resistance (Rp), which is indicative of lower corrosion resistance. researchgate.net
The mechanism of this increased corrosion involves the localized dissolution of the protective TiO₂ layer. nih.gov Fluoride ions attack the passive film, leading to the formation of Ti-F compounds that disrupt its integrity. researchgate.net This attack can manifest as both general corrosion and localized pitting corrosion. nih.govresearchgate.net Scanning electron microscopy has revealed that the intensity of the corrosive attack and the morphology of the pits depend on the fluoride concentration and the surface properties of the alloy. nih.gov
While NiTi alloys do experience a deterioration in their corrosion properties due to fluoride, they may still perform better than other materials like stainless steel under similar conditions. nih.gov The critical concentration at which fluoride significantly compromises the protective oxide layer on Ti alloys has been reported to be around 0.1 wt% NaF. nih.gov Below this level, the effect may be less pronounced, but a general trend of decreasing corrosion resistance with increasing fluoride concentration is well-established. nih.govresearchgate.netresearchgate.net
| NiTi Wire Type | Icorr in 0.05 wt% NaF (μA/cm²) | Icorr in 0.2 wt% NaF (μA/cm²) |
|---|---|---|
| NiTi-1 (Dentaurum) | 0.92 | 1.4 |
| NiTi-2 (Global) | 0.13 | 0.36 |
| NiTi-3 (GAC) | 0.26 | 0.51 |
Multilayer Passivating Film Structure Analysis (e.g., Inner Oxide, Outer Hydroxide, Fluoride Interlayers)
The passive film that forms on nickel in fluoride-containing environments is not a simple, single layer but rather a complex multilayer structure. Surface analytical techniques such as X-ray photoelectron spectroscopy (XPS) and low-energy ion scattering (ISS) have been used to elucidate this structure. researchgate.net
The analysis reveals a passivating film composed of distinct layers whose thickness and composition vary with electrode potential and exposure time to fluoride. researchgate.net A common structure consists of an inner oxide layer adjacent to the nickel metal substrate and an outer hydroxide layer exposed to the electrolyte. researchgate.net In certain potential ranges, a fluoride layer is found situated between this inner oxide and outer hydroxide. researchgate.net
This multilayer model is consistent with electrochemical observations and provides a framework for understanding the passivation process. For instance, ESCA studies have confirmed the presence of a thin oxide layer between the nickel substrate and the NiF₂ film under conditions that promote passivity in anhydrous HF. cecri.res.in The formation of a NiF₂ passivation layer is a key factor in the corrosion resistance of nickel alloys in fluorinating environments. ic.ac.uk The crystallography of this NiF₂ layer typically exhibits the rutile structure. ic.ac.uk
Electrocatalysis with Nickel Fluoride and Related Compounds
Electrocatalytic Activity for Specific Reactions (e.g., Urea (B33335) Oxidation by KNiAlF6 Nanosheets)
Mixed-metal fluorides, such as potassium nickel aluminum hexafluoride (KNiAlF₆) nanosheets, have demonstrated significant electrocatalytic activity for specific reactions, most notably the urea oxidation reaction (UOR) in alkaline media. rsc.orgrsc.org These materials, prepared via solid-phase synthesis, exhibit enhanced performance compared to traditional nickel hydroxide-based catalysts. rsc.orgnih.gov
The KNiAlF₆ nanosheets, characterized by a cubic defect pyrochlore (B1171951) structure, show improved electrical conductivity and a high surface area, which are beneficial for electrocatalysis. rsc.orgrsc.org Research has detailed their superior performance in urea oxidation, achieving a high mass activity of approximately 395 mA cm⁻² mg⁻¹ at a potential of 1.65 V vs. RHE. rsc.orgrsc.orgnih.gov Key performance metrics that highlight their efficiency include a low onset potential for urea oxidation at around 1.35 V vs. RHE and a small Tafel slope of 22 mV dec⁻¹. rsc.orgnih.gov The low Tafel slope suggests favorable reaction kinetics.
Furthermore, these nanosheet catalysts exhibit a very low reaction activation energy of 4.02 kJ mol⁻¹, indicating that the energy barrier for the urea oxidation reaction is significantly reduced. rsc.orgnih.gov They also show excellent long-term stability and lower charge transfer resistance, particularly at elevated temperatures such as 60 °C. rsc.orgrsc.org Even after prolonged electrolysis, during which the nanosheets may partially transform into Ni(OH)₂, their electrochemical activity is sustained. rsc.orgrsc.org This robust performance is attributed to the enhanced electrochemical surface area and the structural benefits of replacing some nickel with aluminum in the lattice. rsc.org
| Parameter | Value |
|---|---|
| Mass Activity (at 1.65 V vs. RHE) | ~395 mA cm⁻² mg⁻¹ |
| Oxidation Onset Potential (vs. RHE) | ~1.35 V |
| Tafel Slope | 22 mV dec⁻¹ |
| Reaction Activation Energy | 4.02 kJ mol⁻¹ |
| Steady-State Mass Activity (1.0 M KOH) | ~230 mA cm⁻² mg⁻¹ |
Role of Fluoride in Dynamic Surface Self-Reconstruction for Enhanced Catalytic Performance (e.g., Oxygen Evolution Reaction)
Fluoride plays a crucial role in the in-situ transformation of certain electrocatalysts, leading to a dramatic enhancement in their catalytic activity, particularly for the oxygen evolution reaction (OER). acs.orgnih.gov A key example is the dynamic surface self-reconstruction of fluoride-containing nickel-iron hydroxide (NiFe-OH-F) nanosheets. acs.orgcapes.gov.br
Initially, these NiFe-OH-F nanosheets, grown hydrothermally on a substrate like nickel foam, exhibit moderate OER activity. acs.orgnih.gov However, during the OER process in an alkaline medium, the incorporated fluoride ions leach out from the catalyst's surface. acs.org This fluoride leaching triggers a significant chemical evolution and an in-situ self-reconstruction of the surface. acs.orgcapes.gov.br The original surface layer transforms into a highly porous and amorphous nickel-iron oxide (NiFeOₓ) hierarchical structure. acs.orgnih.gov
This reconstructed surface is exceptionally active for the OER. The process results in a massive increase in catalytic activity; for example, the OER activity at an overpotential of 220 mV was observed to increase by more than 58-fold after reconstruction. acs.orgcapes.gov.br The catalyst's efficiency is marked by a very low overpotential required to drive the reaction. The surface-reconstructed NiFe-OH-F catalyst can achieve a current density of 10 mA cm⁻² at an overpotential as low as 176 mV, with an extremely small Tafel slope of 22.6 mV dec⁻¹. acs.orgnih.gov This level of performance positions it among the most active OER electrocatalysts reported. acs.org The dynamic self-reconstruction induced by fluoride demonstrates a powerful strategy for developing highly efficient catalysts for energy conversion processes. hep.com.cnnih.gov
Electrochemical Generation of Fluorine and Perfluorinated Organic Compounds
Nickel and its fluoride compounds are central to the electrochemical production of elemental fluorine and a wide array of perfluorinated organic compounds (PFOCs). The primary industrial method for producing PFOCs is the Simons Process, which involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (AHF). cecri.res.ingoogle.com
In this process, nickel serves as the anode material of choice due to its unique properties in this harsh environment. cecri.res.incecri.res.in During electrolysis at potentials around 5-6 V, a passivating film of nickel fluoride (NiF₂) forms on the anode surface. researchgate.net It is widely believed that this film is not merely a passive layer but plays a direct catalytic role in the fluorination reaction. cecri.res.in The proposed mechanism involves the formation of high-valent nickel fluoride species, such as NiF₃ or NiF₄, on the anode surface. cecri.res.inresearchgate.net These highly reactive species then act as the fluorinating agents, transferring fluorine atoms to the organic substrate. cecri.res.inresearchgate.net This mechanism explains why nickel is uniquely effective, as a simple free radical pathway does not account for the material's specific role. cecri.res.in
The generation of elemental fluorine itself is also an electrochemical process, achieved by the electrolysis of a potassium fluoride-hydrogen fluoride (KF–2HF) melt, typically using carbon anodes. cecri.res.in However, nickel's excellent corrosion resistance and its ability to form these catalytically active fluoride films make it the indispensable anode for the electrochemical perfluorination of organic compounds. cecri.res.incecri.res.in This technology is crucial for manufacturing a variety of valuable materials, including inert fluids, hydraulic oils, and heat transfer agents. cecri.res.in While selective electrochemical fluorination can be achieved using other electrodes like platinum in different electrolytes, the comprehensive perfluorination in the Simons Process relies heavily on nickel anodes. cecri.res.inacs.org
Electrodeposition and Surface Modification via Fluoride-Containing Baths
The use of fluoride-containing baths is a significant area of study in the electrodeposition and surface modification of nickel. Fluoride ions can play a crucial role in activating substrates, modifying the deposition mechanism, and influencing the properties of the resulting nickel coatings. This section explores specific applications of fluoride in nickel deposition processes, from promoting nucleation on semiconductor materials to its influence on coatings formed from molten salt eutectics.
Nickel Deposition on Semiconductor Substrates Promoted by Ammonium (B1175870) Fluoride
The deposition of nickel onto semiconductor substrates, such as silicon (Si), is a critical process in the fabrication of electronic devices and nanoscale structures. The use of aqueous solutions containing ammonium fluoride (NH₄F) has been shown to significantly promote the immersion deposition of nickel on silicon. ntu.edu.sg
In a typical process, a p-type Si (100) substrate is immersed in an aqueous nickel sulfate (B86663) (NiSO₄) solution. The addition of ammonium fluoride to this bath enhances the nickel nucleation process at the initial stage. ntu.edu.sg Research indicates that in a simple NiSO₄ solution, the displacement reaction that deposits nickel is self-limiting. However, the incorporation of concentrated NH₄F into the bath allows for the continuous deposition of metallic nickel at the expense of the silicon substrate, a process that is not self-limited even after extended immersion times of up to 8 hours. ntu.edu.sg
The mechanism involves the gradual oxidation of silicon, which releases electrons for the reduction of nickel ions (Ni²⁺). The fluoride ions in the solution are believed to etch away the silicon oxide that forms as an intermediate phase, exposing fresh silicon surfaces for continued reaction. ntu.edu.sg This continuous process results in the formation of a distinctive sponge-like nickel deposit with interconnected nanopores. ntu.edu.sg The final structure is composed of aggregated, ultra-fine polycrystalline nickel particles in a face-centered cubic (fcc) configuration. mdpi.com This method provides a wet chemistry approach to metallize silicon structures, converting macroporous silicon into a structure composed of nickel, which is valuable for applications like radio frequency cross-talk isolation in mixed-signal integrated circuits. mdpi.com
| Parameter | Observation in NH₄F-containing bath | Reference |
| Substrate | p-Si (100) | ntu.edu.sg |
| Promoter | Ammonium Fluoride (NH₄F) | ntu.edu.sgmdpi.com |
| Effect on Nucleation | Significantly enhanced | ntu.edu.sg |
| Deposition Feature | Not self-limited; continuous deposition | ntu.edu.sg |
| Resulting Structure | Sponge-like, nanoporous Ni film | ntu.edu.sg |
| Mechanism | Si oxidation, Ni reduction, and etching of intermediate SiO₂ by fluoride | ntu.edu.sg |
| Ni Crystal Structure | Polycrystalline, fcc | mdpi.com |
Electroless Nickel Coating Formation Influenced by Pre-formed Fluoride Film Properties
The properties of pre-formed fluoride films on metal substrates, particularly magnesium alloys, have a profound influence on the subsequent formation and adhesion of electroless nickel coatings. tandfonline.comresearchgate.net Before direct electroless nickel plating on magnesium alloys, an activation step using acids like hydrofluoric acid (HF) is common. This treatment forms a thin, protective magnesium fluoride (MgF₂) film on the substrate. tandfonline.com
This fluoride layer is crucial as it reduces the rapid oxidation of the magnesium surface and protects it from corrosion by the electroless nickel plating solution. researchgate.netfinishingandcoating.com The fluoride film is relatively stable and dissolves very little in the plating bath. tandfonline.comresearchgate.net However, it is not chemically bonded to the subsequent nickel layer. Instead, during the plating process, the fluoride film becomes incorporated into the initial deposit, forming a mixed layer at the interface between the substrate and the nickel coating. tandfonline.com This interlayer consists of fluoride, nickel, and components from the plating bath. tandfonline.com
The integrity of this mixed layer is a critical determinant of the coating's adhesion. Fracture analysis often reveals that failure occurs within this mixed layer, identifying it as the weakest point for the adhesion of the nickel coating on magnesium alloys. tandfonline.com The properties of the fluoride film, such as its thickness and porosity, are influenced by the activation bath composition and can determine the initial deposition behavior of the electroless nickel. researchgate.net In some cases, nickel fluoride itself is used as a surface activator on anodized aluminum alloys, which helps in sealing pores and results in a more well-structured metal-coating interface, improving adhesion and wear resistance. core.ac.uk
| Feature | Description | Consequence | Reference |
| Pre-treatment | Activation in fluoride-containing acid (e.g., HF) | Forms a protective MgF₂ film on magnesium alloys. | tandfonline.comresearchgate.net |
| Fluoride Film Role | Protects substrate from oxidation and corrosion in the plating bath. | Enables direct electroless nickel plating. | researchgate.netfinishingandcoating.com |
| Film Stability | Stable and dissolves little in the electroless nickel bath. | Becomes physically included in the coating. | tandfonline.com |
| Interface Formation | A mixed layer of fluoride, nickel, and bath components forms at the substrate-coating interface. | This layer can be the weakest point for adhesion. | tandfonline.com |
| Adhesion Mechanism | Mechanical interlocking and the integrity of the mixed layer. | Fracture often occurs within the fluoride-containing mixed layer. | tandfonline.com |
| Activator Alternative | Nickel fluoride (NiF₂·4H₂O) used on anodized aluminum. | Acts as both an activator and sealant, improving adhesion. | core.ac.uk |
Electrochemical Behavior of Nickel Species in Molten Fluoride Eutectic Melts (e.g., FLiNaK)
The electrochemical behavior of nickel is of significant interest in high-temperature applications, such as molten salt reactors and pyrochemical reprocessing, where molten fluoride eutectic melts like FLiNaK (LiF-NaF-KF) are used as solvents. aip.org The electrochemical properties of nickel fluoride (NiF₂) dissolved in these melts dictate its deposition and separation behavior.
Cyclic voltammetry studies are employed to investigate the redox reactions of nickel ions in FLiNaK at elevated temperatures (e.g., 550 °C). aip.orgresearchgate.net In these systems, the reduction of Ni(II) ions to nickel metal (Ni) occurs in a single, well-defined electrochemical step. The stability and electrochemical potential of the Ni/NiF₂ redox couple make it a suitable candidate for high-temperature reference electrodes. researchgate.net An experimental reference electrode based on the Ni/NiF₂ couple has been tested in molten FLiNaK, demonstrating its capability for electrochemical analysis in these harsh environments. researchgate.net
The study of nickel's electrochemical behavior is often part of a broader investigation into the separation of actinides from fission products in spent nuclear fuel. For instance, the deposition of uranium from FLiNaK has been studied using a reactive nickel working electrode. Understanding the reduction potentials and reaction mechanisms of nickel in comparison to other elements like uranium, lanthanum, and chromium is crucial for designing effective electrochemical separation processes. aip.orgresearchgate.net
| Parameter | Value / Observation | Conditions | Reference |
| Melt System | FLiNaK (LiF-NaF-KF eutectic) | High Temperature (e.g., 550 °C) | aip.orgresearchgate.net |
| Nickel Species | Nickel(II) from NiF₂ | Dissolved in molten salt | aip.orgresearchgate.net |
| Redox Reaction | Ni(II) + 2e⁻ ↔ Ni(0) | Single-step reduction | researchgate.net |
| Application | High-temperature reference electrode (Ni/NiF₂ couple) | Molten fluoride salt electrochemistry | researchgate.net |
| Research Context | Pyrochemical reprocessing of nuclear fuel | Separation of actinides and fission products | |
| Analytical Method | Cyclic Voltammetry, Square Wave Voltammetry, Open Circuit Potentiometry | Inert (e.g., Tungsten) or reactive (e.g., Nickel) working electrodes | researchgate.net |
Catalytic Activity and Reaction Mechanisms Involving Nickel Fluoride Species
Nickel Fluoride (B91410) as a Fluorinating Agent
The introduction of fluorine into molecules can be achieved using nickel-based reagents through distinct mechanistic pathways, including stoichiometric and oxidative methods.
Stoichiometric Fluorination of Inorganic and Organic Substrates
High-valent nickel fluorides serve as potent stoichiometric fluorinating agents. Among these, potassium hexafluoronickelate(IV) (K₂NiF₆) is a powerful reagent capable of fluorinating organic compounds. google.com It is synthesized from nickel(II) chloride and potassium fluoride in the presence of fluorine gas at elevated temperatures. google.com K₂NiF₆ is also a precursor for other powerful fluorinating agents like nickel tetrafluoride (NiF₄) and nickel trifluoride (NiF₃). The thermodynamically unstable NiF₃ and NiF₄ are reduced to NiF₂ during these fluorination reactions. google.com
Complexes with the general formula R-NiF₃, which are essentially stoichiometric forms of NiF₃, are also effective in fluorinating a wide array of inorganic and organic substrates. escholarship.org These high-valent species can fluorinate organic compounds with high efficiency in liquid hydrogen fluoride at or below room temperature. researchgate.net The fluorination process likely involves the reduction of the high-valent nickel species. escholarship.org
| Reagent | Substrate Type | Noteworthy Characteristics |
| Potassium hexafluoronickelate(IV) (K₂NiF₆) | Organic Compounds | Strong fluorinating agent; precursor to NiF₃ and NiF₄. |
| Trifluoronickel(III) species (R-NiF₃) | Inorganic & Organic Substrates | Effective for fluorination at or below ambient temperatures. escholarship.orgepdf.pub |
| Nickel Tetrafluoride (NiF₄) | Organic Compounds | A thermodynamically unstable, powerful fluorinating agent derived from K₂NiF₆. google.comresearchgate.net |
Oxidative Fluorination for Carbon-Fluorine Bond Formation
Nickel-mediated oxidative fluorination provides a direct pathway to form carbon-fluorine bonds. This process has been demonstrated using well-defined nickel complexes in conjunction with an oxidant and aqueous fluoride. nih.govnih.govresearchgate.net The method is practical for the late-stage fluorination of complex small molecules, including those used for Positron Emission Tomography (PET) imaging with aqueous [¹⁸F]fluoride. nih.govnih.gov The reaction is notable for its speed, often completing in under a minute at room temperature, and its applicability to both aryl and alkenyl fluorides. nih.govcas.cn This approach represents a significant advancement as it is the first example of fluorination using a first-row transition metal organometallic complex that proceeds at room temperature with an aqueous solution of fluoride. nih.gov
Nickel-Catalyzed C-F Activation and Cross-Coupling Reactions
The inert nature of the carbon-fluorine bond presents a formidable challenge in chemical synthesis. Nickel catalysts, however, have proven adept at activating these strong bonds, paving the way for numerous cross-coupling reactions.
Metal-Mediated Cleavage of Carbon-Fluorine Bonds
Low-valent nickel(0) complexes, particularly when stabilized by N-heterocyclic carbene (NHC) ligands, are effective in mediating the cleavage of C-F bonds. acs.org The strong electron-donating nature of NHC ligands facilitates the oxidative addition of the C-F bond to the nickel center, a critical step in the activation process. rsc.org This capability is crucial for a variety of transformations involving fluorocarbon compounds. acs.org For instance, Ni(0)/NHC systems can induce C-F bond cleavage in silyl (B83357) difluoroenolates to generate specific alkenyl nickel complexes. nih.gov Theoretical studies suggest that phosphine-assisted C-F bond activation can also be a viable mechanism, competing with conventional oxidative addition pathways. bac-lac.gc.ca
Defluorinative Cross-Coupling of Fluorinated Organic Compounds
Nickel catalysis has enabled the development of defluorinative cross-coupling reactions, which utilize fluorinated organic compounds as coupling partners by activating a C-F bond. This strategy has been successfully applied to a range of substrates:
Aryl Fluorides : Nickel catalysts, often in combination with phosphine (B1218219) or NHC ligands, facilitate the cross-coupling of both electron-rich and electron-poor aryl fluorides with organozinc reagents (Negishi coupling). organic-chemistry.org These reactions tolerate a wide variety of functional groups. organic-chemistry.org Direct cross-coupling of unactivated aryl fluorides with aryl bromides has also been achieved at room temperature using a nickel-phosphine catalyst system. researchgate.net
Gem-Difluorovinyl Compounds : Nickel-catalyzed defluorinative reductive cross-coupling of gem-difluoroalkenes with alkyl halides provides access to monofluoroalkenes with high Z-selectivity. nih.gov This method is tolerant of many functional groups. nih.gov
Trifluoromethyl Compounds : The C(sp³)–F bond in trifluoromethyl-substituted alkenes can be cleaved and functionalized through nickel-catalyzed allylic defluorinative reductive cross-coupling with alkyl halides. acs.org This provides an efficient route to gem-difluoroalkenes. acs.org Mechanistic studies suggest these reactions can proceed via oxidative cyclization of the trifluoromethyl alkene with a Ni(0) species, followed by addition to an alkyne and subsequent β-fluorine elimination. researchgate.net
| Fluorinated Substrate | Coupling Partner(s) | Key Features & Product Type |
| Aryl Fluorides | Organozinc Reagents, Aryl Bromides | Tolerates diverse functional groups; produces biaryls. organic-chemistry.orgresearchgate.net |
| Gem-Difluoroalkenes | Alkyl Halides | High Z-selectivity; yields monofluoroalkenes. nih.gov |
| Trifluoromethyl Alkenes | Alkyl Halides, Alkynes, Organoboronic Acids | Enables three-component coupling; yields gem-difluoroalkenes and 1,4-dienes. acs.orgresearchgate.net |
Stereoselective Synthesis of Fluorine-Containing Organic Molecules
The development of stereoselective methods for synthesizing chiral organofluorine compounds is a significant area of research. Nickel catalysis has been at the forefront of these efforts. A notable example is the nickel-hydride catalyzed hydroalkylation of fluoroalkenes. acs.orgnih.govresearchgate.net This directing-group-free approach allows for the regio-, enantio-, and diastereoselective synthesis of molecules with two adjacent chiral centers, one of which bears a fluorine atom. acs.orgnih.govresearchgate.netnih.govacs.org The method provides access to valuable and biologically relevant enantioenriched organofluorine compounds, including vicinal difluorides, and is tolerant of a broad range of functional groups. acs.orgnih.gov Similarly, nickel-catalyzed asymmetric hydrogenation and hydroalkylation of alkenyl fluorides using a radical transfer strategy can produce complex secondary and tertiary α-fluoro amide products. pku.edu.cn
Defect Chemistry and Ionic Transport Phenomena in Nickel Fluoride
Intrinsic Point Defect Equilibria in Nickel Fluoride (B91410) Lattices
Intrinsic point defects are imperfections in the crystal lattice that exist in a pure material without the presence of foreign atoms. researchgate.net In nickel fluoride, these defects disrupt the perfect periodic arrangement of Ni²⁺ and F⁻ ions and are fundamental to the material's transport properties. The primary intrinsic defects include vacancies (missing ions) and interstitials (ions in sites that are not part of the regular lattice structure). researchgate.netarxiv.org The equilibria among these defects are described by thermodynamic models.
Schottky, Anion Frenkel, and Cation Frenkel Disorder Mechanisms
Schottky Disorder: This mechanism involves the formation of a stoichiometric ratio of cation and anion vacancies. For NiF₂, a Schottky defect consists of one nickel vacancy (VNi'') and two fluorine vacancies (VF•). The process can be represented by the following reaction in Kröger-Vink notation:
Null → VNi'' + 2VF• + NiF₂ (lattice)
Anion Frenkel Disorder: This is characterized by the displacement of an anion from its regular lattice site to an interstitial position, creating an anion vacancy and an anion interstitial. In NiF₂, this involves a fluorine ion moving to an interstitial site (Fi'). ic.ac.uk
FFx → VF• + Fi'
Cation Frenkel Disorder: This is analogous to the anion Frenkel defect but involves a cation. A nickel ion leaves its lattice site to become an interstitial (Nii••), creating a nickel vacancy.
NiNix → VNi'' + Nii••
Atomistic simulations based on energy minimization techniques suggest that anion Frenkel disorder is the dominant intrinsic defect reaction in nickel fluoride. ic.ac.uk This implies that fluorine vacancies and fluorine interstitials are the most populous intrinsic defects. However, the energy for Schottky disorder is only marginally higher, suggesting that it may also contribute a significant concentration of defects. ic.ac.uk
Calculation of Defect Formation Energies
The concentration of these defects is determined by their formation energies, which can be calculated using computational methods like atomistic simulation based on energy minimization. ic.ac.uk The formation energy (Ef) of a defect is the energy difference between a crystal containing the defect and a perfect crystal. uni-mainz.de
Below are the calculated intrinsic isolated defect formation energies and the normalized equilibrium energies for NiF₂.
Table 1: Intrinsic Isolated Defect Formation Energies for NiF₂ ic.ac.uk
| Defect | Formation Energy (eV) |
|---|---|
| Fluorine Vacancy (VF) | 5.874 |
| Nickel Vacancy (VNi) | 25.965 |
| Fluorine Interstitial (Fi) | -1.361 |
| Nickel Interstitial (Nii) | -17.367 |
Table 2: Normalized Intrinsic Equilibrium Energies for NiF₂ ic.ac.uk
| Disorder Type | Normalized Formation Energy (eV) |
|---|---|
| Anion Frenkel | 2.26 |
| Schottky | 2.59 |
| Cation Frenkel | 4.30 |
Mechanisms of Ionic Transport
Ionic transport in nickel fluoride is a direct consequence of the presence and mobility of point defects. The movement of ions through the crystal lattice is a critical factor in processes such as the growth of passivation films. ic.ac.uk Studies have shown that the transport of fluorine is the active mechanism for the growth of the NiF₂ scale. ic.ac.uk
Migration Pathways of Fluorine Interstitial Defects (e.g., along c-axis in Rutile NiF₂)
The tetragonal rutile structure of NiF₂ features columns of octahedral interstitial sites that run parallel to the c-axis. ic.ac.uk These columns are considered to be likely low-energy pathways for ion migration. ic.ac.uk Atomistic simulations predict that the transport of fluorine interstitial defects is the most significant mechanism for ionic transport. ic.ac.uk
When a fluorine ion is incorporated into an interstitial site, lattice relaxation occurs, leading to the formation of a "split interstitial" configuration, which is predicted to be the lowest energy state. ic.ac.ukic.ac.uk The migration of these fluorine interstitials is highly anisotropic. The lowest energy migration pathway involves the movement of these defects along the c-axis of the crystal. ic.ac.uk This pathway consists of a complex series of hops that spiral up the c-axis. ic.ac.uk In contrast, the transport of fluorine via a vacancy mechanism is a much higher-energy and therefore less favorable process. ic.ac.uk
Saddle Point Energies and Diffusion Kinetics within Nickel Fluoride
The kinetics of ionic diffusion are governed by the activation energy, which is the sum of the defect formation energy and the migration energy. The migration energy is the energy barrier, or "saddle point" energy, that an ion must overcome to hop from one lattice or interstitial site to another. ic.ac.ukacs.org These energies can be calculated using simulation techniques like the nudged elastic band method. uni-mainz.denih.gov
For nickel fluoride, the saddle point energies for the migration of different defects have been predicted. ic.ac.uk The results confirm that fluorine interstitial migration is the most facile transport mechanism.
Fluorine Interstitial Migration: The lowest predicted saddle point energy is for the migration of fluorine interstitials along the c-axis. One complex migration hop that proceeds in a spiral up the c-axis has a very low activation enthalpy of just 0.024 eV . ic.ac.uk
Nickel Interstitial Migration: The most mobile nickel species are interstitial ions, which also migrate along the c-axis. However, their activation enthalpy is significantly higher at 0.42 eV . ic.ac.uk
Vacancy Migration: Fluorine vacancy migration, while possible, has a much higher activation energy of 0.67 eV , making it a far slower process. ic.ac.uk
These findings strongly indicate that the dominant transport mechanism responsible for the growth of a NiF₂ passivation layer is the diffusion of fluorine interstitial defects along the c-axis. ic.ac.uk
Influence of Impurities and Alloying Elements on Defect Concentrations and Passivation Layer Properties
The incorporation of an impurity (dopant) ion into the NiF₂ lattice depends on its charge and ionic radius. ic.ac.uk
Isovalent Cations (2+): Divalent cations (e.g., Mg²⁺, Co²⁺, Cu²⁺) can substitute for Ni²⁺ without the need for charge compensation. ic.ac.uk
Monovalent Cations (1+): The substitution of Ni²⁺ by a monovalent cation (e.g., Li⁺) requires charge compensation, which can occur through the formation of fluorine vacancies or the elimination of nickel interstitials, thereby influencing the concentration of mobile defects. ic.ac.uk
Trivalent Cations (3+): Trivalent cations (e.g., Fe³⁺) substituting for Ni²⁺ require compensation that leads to an increase in the concentration of mobile fluorine interstitials. This is highly detrimental as it increases transport through the passivation layer, compromising its effectiveness. Therefore, the incorporation of 3+ cation-forming elements should be avoided. ic.ac.uk
Based on calculated defect energies and solution limits, it has been suggested that a novel nickel alloy containing specific additions can form a minimally defective passivation layer. ic.ac.uk Elements like lithium, copper, magnesium, cobalt, and manganese are predicted to be beneficial or non-detrimental. ic.ac.uk These elements can be added to improve mechanical properties without compromising the passivation performance of the alloy. ic.ac.uk By carefully selecting alloying elements, it is possible to control the defect chemistry of the NiF₂ layer to minimize ionic transport and enhance corrosion resistance in fluorinating environments. ic.ac.ukgoogle.com
Impurity-Induced Defect Modification in Nickel Fluoride
The effect of an impurity depends on its charge (valence state) relative to the Ni²⁺ ion it replaces.
Isovalent Impurities: When a divalent cation (like Mg²⁺ or Co²⁺) substitutes for a Ni²⁺ ion, no charge compensation is required. The primary effect is a localized strain in the lattice due to differences in ionic radii. The solution energy of these impurities is a key factor in their incorporation into the NiF₂ layer. ic.ac.uk
Monovalent Impurities: Introducing a monovalent cation (like Li⁺) onto a Ni²⁺ site creates a net negative charge, which must be compensated to maintain charge neutrality. This compensation can occur through the formation of either fluorine vacancies or nickel interstitials. Simulations have shown that for lithium, compensation via nickel interstitials is energetically favorable. A unique defect cluster, a split substitutional, can form where two Li⁺ ions associate at a single Ni lattice site, and the compensating Ni interstitial relaxes into the vacancy left by one of the substitutional ions. ic.ac.uk
Trivalent Impurities: When a trivalent cation (like Fe³⁺) substitutes for Ni²⁺, it introduces a net positive charge. This charge is typically compensated by the formation of nickel vacancies, which can increase the transport of ions through the lattice, potentially compromising the protective nature of the fluoride layer. For this reason, avoiding the incorporation of elements that form 3+ cations, such as iron, is considered crucial for maintaining a low-defect passive film. ic.ac.uk
The table below summarizes the effects of different impurity types on the defect structure of Nickel Fluoride.
| Impurity Type | Example Ion | Charge Compensation Mechanism | Primary Effect on Defect Chemistry |
| Monovalent | Li⁺ | Nickel Interstitial Formation | Creates compensating Ni interstitials; can form split substitutional defects. ic.ac.uk |
| Divalent | Mg²⁺, Co²⁺ | None Required | Local lattice strain; solution energy dictates incorporation. ic.ac.uk |
| Trivalent | Fe³⁺ | Nickel Vacancy Formation | Creates charge-compensating Ni vacancies, potentially increasing ionic transport. ic.ac.uk |
Design Principles for Corrosion-Resistant Nickel Alloys Based on Defect Control
The primary goal in designing corrosion-resistant nickel alloys for fluoride environments is to promote the formation of a stable, low-defect NiF₂ passive layer that acts as a barrier to further corrosion. ic.ac.ukresearchgate.net The principles for this design are rooted in controlling the defect chemistry of this passive film by carefully selecting alloying elements. ic.ac.uk The migration of fluorine interstitials is considered a key mechanism for transport through the NiF₂ layer. ic.ac.uk Therefore, alloy design should aim to minimize the concentration of these mobile defects. ic.ac.uk
Based on computational analysis of defect energies in NiF₂, several design principles emerge: ic.ac.uk
Minimize Fluorine Interstitial Concentration: The selection of alloying additions should modify the defect concentrations in a way that reduces the population of mobile fluorine interstitials.
Avoid Harmful Impurities: Elements that form trivalent cations, most notably iron, should be strictly avoided. The incorporation of Fe³⁺ into the NiF₂ layer leads to the formation of nickel vacancies, which are detrimental to the film's protective properties. ic.ac.uk
Utilize Beneficial Dopants: A combination of specific monovalent and isovalent dopants can create the most stable and least defective passivation layer. Simulations suggest that an alloy containing lithium, copper, magnesium, cobalt, and manganese can achieve this. ic.ac.uk These elements are chosen based on their calculated solution energies and their impact on the charge-compensating defects produced. ic.ac.uk
Control Solution Limits: The concentration of alloying elements must be kept within their solution limits in the NiF₂ layer. Exceeding these limits can lead to the formation of second phases, which introduce complex grain boundaries that can act as fast pathways for ionic transport, circumventing the protection offered by the bulk lattice. ic.ac.uk
The strategic selection of alloying elements, based on their predicted effect on the defect chemistry of the NiF₂ passive film, is a modern approach to creating advanced corrosion-resistant materials. This method moves beyond traditional trial-and-error by using computational models to predict how specific additions will influence the formation and mobility of defects responsible for material degradation. ic.ac.uk
The following table outlines the design considerations for nickel alloys based on defect control in the NiF₂ passivation layer.
| Design Principle | Rationale | Key Alloying Elements/Impurities |
| Minimize Mobile Defects | Reduce the transport of fluorine interstitials, which is a primary mechanism for corrosion. ic.ac.uk | Select additions that do not promote fluorine interstitial formation. |
| Control Charge Compensation | Avoid creating defects that enhance ionic transport, such as nickel vacancies. ic.ac.uk | Beneficial: Li, Cu, Mg, Co, Mn ic.ac.ukDetrimental: Fe ic.ac.uk |
| Maintain Single Phase | Prevent the formation of second-phase precipitates and grain boundaries that act as fast diffusion paths. ic.ac.uk | Keep alloying additions below their solubility limits in NiF₂. |
| Enhance Passivation | Promote the formation of a stable, adherent, and low-defect NiF₂ layer. ic.ac.ukresearchgate.net | Utilize a combination of dopants that are predicted to form the least defective passive film. ic.ac.uk |
Interactions of Nickel Fluoride with Diverse Chemical Environments
Reactivity and Stability in Anhydrous Hydrogen Fluoride (B91410) (aHF)
Anhydrous hydrogen fluoride (aHF) serves as a crucial medium for fluorination reactions, and the stability of nickel fluorides within it is a key factor in processes like electrochemical fluorination.
The formation of a nickel fluoride layer on nickel surfaces in a fluorine-rich environment begins with the adsorption of hydrogen fluoride (HF). Theoretical studies using density functional theory (DFT) have provided insights into the energetics of this initial step. The adsorption of fluorine on pure nickel surfaces is an exothermic process, with adsorption energies ranging from 2.49 to 3.29 eV. aip.org The most stable adsorption sites for fluorine on different nickel crystal faces are as follows:
| Nickel Surface | Most Stable Adsorption Site | Adsorption Energy (eV) |
| Ni (111) | F | 2.89 |
| Ni (100) | B | 3.09 |
| Ni (110) | SB | 3.29 |
| Data sourced from theoretical calculations of fluorine adsorption on nickel surfaces. aip.org |
The presence of other elements, such as chromium, in nickel alloys can significantly alter these adsorption energies. For instance, fluorine prefers to occupy the top site of a chromium atom on a Cr-doped nickel surface, with adsorption energies approximately 0.7 to 1.08 eV higher than on pure nickel surfaces. aip.org This indicates a more stable adsorption of fluorine in the presence of chromium. aip.org The dissociation of hydrogen molecules on the Ni(100) surface has a very low energy barrier of about 0.1 eV, facilitating the availability of hydrogen atoms for reaction. researchgate.net
Higher nickel fluorides, such as nickel trifluoride (NiF₃) and the mixed-valence compound Ni₂F₅, exhibit distinct stability and reactivity in anhydrous hydrogen fluoride (aHF). NiF₃ is insoluble in aHF and, while stable as a dry solid at or below room temperature, it slowly decomposes to nickel difluoride (NiF₂) and fluorine (F₂) in aHF at approximately 20°C. google.com This decomposition makes it an effective fluorinating agent for organic compounds in an aHF solvent, a process that mirrors electrochemical fluorination at a nickel anode. google.com
Ni₂F₅ is considered the most stable of the higher binary nickel fluorides. researchgate.netchem-soc.si It is a red-brown solid that is stable when dry and in an inert atmosphere. chem-soc.si However, in aHF, it slowly decomposes to NiF₂ and elemental fluorine. chem-soc.si The reactivity of Ni₂F₅ in aHF can be influenced by the acidity or basicity of the solvent. In aHF acidified with arsenic pentafluoride (AsF₅), Ni₂F₅ decomposes within minutes to form a solution of Ni(AsF₆)₂ and elemental fluorine. researchgate.netchem-soc.si Conversely, in aHF made basic with potassium fluoride (KF), Ni₂F₅ disproportionates to yield NiF₂ and K₂NiF₆. researchgate.netchem-soc.si These reactions highlight the role of the aHF solvent environment in dictating the stability and reaction pathways of higher nickel fluorides.
Energetics and Mechanisms of HF Adsorption on Nickel Surfaces
Interactions with Metal Substrates and Alloys
The interaction of fluorine and fluorine-containing compounds with nickel and its alloys leads to the formation of a passivating nickel fluoride film, which is central to their corrosion resistance.
When nickel and its alloys are exposed to fluorine or highly fluoridating environments, a passive nickel fluoride (NiF₂) film forms on the surface. ic.ac.ukaimehq.org This film is adherent and provides protection against further reaction with fluorine. aimehq.org The formation of this passivating layer is a key reason for the use of nickel alloys in handling corrosive fluorine-containing substances. ic.ac.uk The growth of these films on nickel and stainless steel surfaces can be rapid, often completing within 15 to 30 minutes, resulting in a thickness of 10 to 30 Angstroms. aimehq.org On copper and Monel surfaces, the initial film growth is also rapid, followed by a slower, extended growth period. aimehq.org
The presence of alloying elements can influence the properties of the passive film. For example, it is suggested that avoiding elements that form 3+ cations, such as iron, is important for creating a less defective passivation layer. ic.ac.uk The formation of these films can be achieved through direct reaction with fluorine gas or through electrochemical processes. google.com
The interaction between fluorine-containing polymers like polytetrafluoroethylene (PTFE) and nickel surfaces can result in a limited chemical reaction. Studies involving the rubbing of PTFE against a nickel surface have shown that while the PTFE adheres as a film largely of the same composition as the bulk polymer, a small amount (less than 1%) of nickel fluoride (NiF₂) is formed at the interface. taylorandfrancis.com This indicates a chemical reaction, albeit a limited one, between the polymer and the metal surface. taylorandfrancis.com The fluorination of polymer surfaces, such as polyethylene, is a known method to increase their surface energy and reduce permeability. solvay.com
Formation of Nickel Fluoride Films on Nickel Metal and Alloys
Behavior in Molten Salt Media
Nickel and its alloys are primary candidates for structural materials in molten salt reactors, where they come into contact with molten fluoride salts. The behavior of nickel fluoride in these extreme environments is critical to the long-term stability and performance of the reactor components.
Molten fluoride salts, such as the eutectic mixture of lithium, sodium, and potassium fluorides (FLiNaK), are used as coolants and fuel carriers in advanced nuclear reactor designs. tandfonline.commdpi.com Nickel, in particular, demonstrates relatively good corrosion resistance in these environments. tandfonline.com However, the corrosion process is complex and often involves the selective dissolution of alloying elements. researchgate.net
In nickel-based alloys, chromium is often the main element that is depleted in molten fluoride salts. researchgate.net The presence of impurities like moisture can accelerate corrosion by forming hydrogen fluoride, which then reacts with the alloy components. tandfonline.com The thermodynamic stability of the metal fluorides formed plays a crucial role. For instance, the Gibbs free energy for the formation of chromium fluoride (CrF₂) is negative, promoting its formation and the dissolution of chromium into the salt. tandfonline.com
The composition of the nickel alloy significantly impacts its corrosion resistance. For example, Hastelloy C-276, with a higher molybdenum content and lower chromium content, exhibits better corrosion resistance in molten fluoride salts at 750°C compared to other nickel-based alloys like Inconel 600 and Hastelloy X. researchgate.net The formation of secondary phases along the grain boundaries of alloys can create microgalvanic couples, leading to intergranular corrosion when in contact with molten electrolytes. mdpi.com
The use of nickel sleeves or crucibles can minimize corrosion in experimental setups by reducing galvanic effects and leveraging nickel's inherent resistance to fluoride attack. barc.gov.in
Electrochemical Behavior of Nickel Species in Fluoride Eutectic Melts (e.g., LiF–NaF–KF (FLiNaK))
The electrochemical behavior of nickel species in the ternary eutectic molten salt LiF–NaF–KF, commonly known as FLiNaK, has been a subject of significant research, particularly in the context of molten salt reactors (MSRs) and pyroprocessing. In these high-temperature environments, nickel fluoride (NiF₂) can form as a corrosion product from nickel-containing structural materials. frontiersin.orgfrontiersin.org Understanding its electrochemical properties is crucial for monitoring and controlling the chemistry of the molten salt.
Cyclic voltammetry studies in FLiNaK melts have been employed to investigate the reduction and oxidation (redox) behavior of nickel ions. researchgate.net Research conducted at temperatures between 470 and 540°C using a platinum indicator electrode demonstrated a distinct reduction wave for Ni(II). This wave is attributed to a reversible, two-electron reduction process where Ni(II) ions are reduced to metallic nickel (Ni(0)). researchgate.net The kinetics of the anodic dissolution of nickel in the FLiNaK eutectic at 600°C have also been studied, allowing for the determination of the standard potential of the Ni/Ni(II) system through logarithmic analysis of semi-integrals. researchgate.net
The Ni/Ni(II) couple has shown promise as a stable and useful reference electrode for electrochemical measurements in fluoride melts. researchgate.netnrc.gov A reference electrode consisting of a nickel wire immersed in FLiNaK containing a known concentration of NiF₂ (e.g., 20 wt%), often housed in a boron nitride (BN) or graphite (B72142) tube, exhibits a stable Nernstian response. nrc.govrsc.org The stability of such electrodes is critical for long-term monitoring of the redox potential in MSRs. nrc.gov However, the corrosive nature of fluoride salts can present challenges, leading to short cell lives in some experimental setups. researchgate.net
The diffusion coefficient of Ni(II) in FLiNaK is a key parameter for understanding its mass transport properties. Studies have determined the diffusion coefficient and its corresponding activation energy, providing quantitative data on the mobility of nickel ions within the melt. researchgate.net
| Parameter | Value | Temperature | Reference |
|---|---|---|---|
| Reduction Mechanism | Ni(II) + 2e⁻ ↔ Ni(0) (Reversible) | 470-540°C | researchgate.net |
| Diffusion Coefficient of Ni(II) | 5 x 10⁻⁵ cm²/s | 500°C | researchgate.net |
| Activation Energy of Diffusion | (5.86 ± 1.67) x 10⁴ J/mol | - | researchgate.net |
| Detection Limit of Ni(II) | 4 x 10⁻⁵ mol/dm³ | 500°C | researchgate.net |
The activity of NiF₂ in molten FLiNaK has also been quantified using electromotive force (emf) measurements. researchgate.netanl.gov These studies provide essential thermodynamic data that improve the utility and accuracy of Ni/Ni(II) reference electrodes and enhance the understanding of nickel's behavior in the salt. researchgate.netanl.gov
Stability and Decomposition of Fluoride Complexes in High Temperature Melts
In high-temperature fluoride melts like FLiNaK, nickel fluoride (NiF₂) does not simply exist as a dissolved salt but actively interacts with the solvent components (LiF, NaF, KF) to form various complex fluorides. frontiersin.orgfrontiersin.org The formation and stability of these complexes are highly dependent on the temperature and the concentration of NiF₂ and alkali fluorides in the melt. frontiersin.orgfrontiersin.orgresearchgate.net
Investigations into purification systems for FLiNaK have revealed that NiF₂, a corrosion product of nickel vessels, reacts with potassium fluoride (KF) and sodium fluoride (NaF) to form several distinct complexes. frontiersin.org X-ray diffraction analysis of blockages in such systems has identified KNiF₃, K₂NiF₄, and K₂NaNiF₆ as major nickel-containing compounds. frontiersin.orgfrontiersin.org The formation sequence of these complexes is concentration-dependent; NiF₂ first reacts with KF to form K₂NiF₄, and as the concentration of NiF₂ increases (above 33 mol%), KNiF₃ is formed. frontiersin.orgfrontiersin.orgresearchgate.net
These nickel fluoride complexes often have melting points higher than the typical operating temperatures of molten salt systems (e.g., 580°C). frontiersin.orgfrontiersin.org This leads to their precipitation from the melt when the concentration of NiF₂ exceeds its saturation limit, which is notably low (e.g., 0.42 wt% in FLiNaK at 550°C). frontiersin.orgfrontiersin.org The formation of these solid precipitates can lead to operational issues such as pipe blockages. frontiersin.orgfrontiersin.org
The decomposition of these complexes can also be induced by chemical means. For instance, in the presence of a reducing agent like hydrogen (H₂), which may be used for purifying the salt, the Ni(II) within the complexes can be reduced to metallic nickel. frontiersin.orgfrontiersin.org This reduction process contributes to the formation of metallic nickel precipitates in the salt. frontiersin.orgfrontiersin.org
| Compound Name | Formula | Formation Notes | Stability/Decomposition | Reference |
|---|---|---|---|---|
| Potassium Trifluoronickelate(II) | KNiF₃ | Forms from the reaction of NiF₂ and KF, particularly at NiF₂ concentrations above 33 mol%. | Melting point is higher than 580°C, leading to precipitation. Can be reduced by H₂ to form metallic Ni. | frontiersin.orgfrontiersin.org |
| Dipotassium Tetrafluoronickelate(II) | K₂NiF₄ | Forms from the reaction of NiF₂ and KF. | Melting point is higher than 580°C, leading to precipitation. Can be reduced by H₂ to form metallic Ni. | frontiersin.orgfrontiersin.org |
| Dipotassium Sodium Hexafluoronickelate(II) | K₂NaNiF₆ | A complex of NiF₂ with KF and NaF. | Identified as a major component in salt system blockages; precipitates from the melt. | frontiersin.org |
| Sodium Trifluoronickelate(II) | NaNiF₃ | Forms from the reaction of NiF₂ and NaF. | Melting point is higher than 580°C, leading to precipitation. | frontiersin.orgfrontiersin.org |
Higher nickel fluorides, such as nickel trifluoride (NiF₃) and Ni₂F₅, are thermodynamically unstable and decompose at elevated temperatures to yield the more stable NiF₂. researchgate.net For example, a metastable form of NiF₃ decomposes to Ni₂F₅ between 353–373 K, which in turn breaks down into NiF₂ above 400 K. While these specific decomposition pathways are typically studied outside of molten salt environments, they underscore the general stability of the Ni(II) oxidation state in fluoride systems at high temperatures.
Q & A
Q. What factors govern NiF₂ corrosion resistance in molten fluoride reactors (MSRs/FHRs)?
- Methodology : Expose NiF₂-coated nickel alloys (e.g., Monel) to FLiBe (LiF-BeF₂) salts at 700–900°C. Monitor mass loss via gravimetry and surface degradation using Scanning Electron Microscopy (SEM). Corrosion rates are influenced by salt purity (e.g., HF impurities accelerate degradation). Cross-reference with crucible exposure tests (Figure 15, ) .
Q. How do temperature and surface pretreatment affect NiF₂ formation kinetics on Ni(100) substrates?
- Methodology : Conduct XeF₂ gas exposure experiments on annealed Ni(100) surfaces (600–1025 K). Quantify NiF₂ growth using Thermal Desorption Spectroscopy (TDS) (Figure 7, ) and X-ray Absorption Spectroscopy (XAS). Higher annealing temperatures (>1000 K) reduce defects, slowing fluorination. Data from Figures 9–10 (–3) show exposure-dependent saturation thresholds .
Q. How can conflicting toxicity data on NiF₂ be resolved in neurodevelopmental risk assessments?
- Prioritize in vivo studies with dose-response data (mg/kg/day).
- Exclude non-bioavailable forms (e.g., particulate vs. dissolved Ni²⁺).
- Use meta-regression to adjust for confounding factors (e.g., co-exposure to other fluorides) .
Q. What computational strategies improve Ni-based catalyst design for hydrogen evolution reactions (HER)?
- Methodology :
- Apply DFT to model NiF₂’s electronic structure and proton/electron transfer steps (E and C mechanisms).
- Validate with kinetic analyses (e.g., Tafel plots) and operando XAS to track Ni oxidation states during HER.
- Compare turnover frequencies (TOF) of NiF₂ with Pt/Ir benchmarks under identical pH and overpotential conditions .
Notes
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